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1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one Documentation Hub

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  • Product: 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one
  • CAS: 1595826-04-2

Core Science & Biosynthesis

Foundational

Synthesis of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one: A Technical Guide

Abstract: This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one, a valuable building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical considerations. The presented synthesis follows a modern three-step sequence, commencing with the formation of an acid chloride, followed by a palladium/copper-catalyzed coupling with a protected alkyne, and culminating in a final deprotection step.

Introduction and Strategic Overview

Ynones, or α,β-alkynyl ketones, are pivotal intermediates in organic synthesis due to the versatile reactivity of the conjugated triple bond and carbonyl group. The target molecule, 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one, incorporates a substituted phenyl ring bearing both a fluorine atom and a methoxy group, functionalities that are frequently employed in the design of pharmacologically active compounds to modulate properties such as metabolic stability and receptor binding affinity.

The synthetic strategy outlined in this guide avoids the potential regioselectivity issues and harsh conditions associated with classical Friedel-Crafts acylation directly on the substituted aromatic ring. Instead, a more controlled and higher-yielding approach is detailed, which involves the initial activation of the carboxylic acid, followed by a cross-coupling reaction to construct the core ynone structure.

The overall synthesis pathway can be visualized as a three-stage process:

Synthesis_Overview A 3-Fluoro-4-methoxybenzoic Acid (Starting Material) B Step 1: Acid Chloride Formation (Activation) A->B C 3-Fluoro-4-methoxybenzoyl Chloride (Intermediate) B->C D Step 2: Pd/Cu Catalyzed Coupling (C-C Bond Formation) C->D E 1-(3-Fluoro-4-methoxyphenyl)-3-(trimethylsilyl)prop-2-yn-1-one (Protected Ynone) D->E F Step 3: Deprotection (Final Step) E->F G 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one (Target Molecule) F->G

Caption: High-level overview of the three-stage synthesis pathway.

Detailed Synthetic Protocols

This section provides step-by-step experimental procedures for each stage of the synthesis. All operations involving moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Part 1: Synthesis of 3-Fluoro-4-methoxybenzoyl Chloride (Intermediate)

The initial step involves the conversion of the commercially available 3-fluoro-4-methoxybenzoic acid into its more reactive acid chloride derivative. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, with the byproducts (HCl and SO₂) being gaseous, which simplifies purification.[1][2][3][4]

Experimental Protocol:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution), add 3-fluoro-4-methoxybenzoic acid (1.0 eq).

  • Under an inert atmosphere, add anhydrous toluene (approx. 2-3 mL per gram of acid).

  • To the stirred suspension, add thionyl chloride (SOCl₂) (3.0 eq) dropwise at room temperature. A catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.[2]

  • Slowly heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The mixture should become a clear solution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and the toluene solvent by distillation under reduced pressure (rotary evaporation).

  • The resulting crude 3-fluoro-4-methoxybenzoyl chloride is typically of sufficient purity for the next step. If necessary, it can be further purified by vacuum distillation.

Reagent/SolventMolar Eq.Notes
3-Fluoro-4-methoxybenzoic acid1.0Ensure the starting material is dry.
Thionyl Chloride (SOCl₂)3.0Use in excess to drive the reaction to completion. Freshly distilled is preferred.
Toluene (anhydrous)-Solvent. Dichloromethane can also be used.
DMF (anhydrous)CatalyticOptional, but recommended to increase the reaction rate.

Table 1: Reagents for the Synthesis of 3-Fluoro-4-methoxybenzoyl Chloride.

Part 2: Synthesis of 1-(3-Fluoro-4-methoxyphenyl)-3-(trimethylsilyl)prop-2-yn-1-one (Protected Ynone)

This key step involves the formation of the carbon-carbon bond between the acid chloride and a protected alkyne. A palladium- and copper-cocatalyzed Sonogashira-type coupling reaction is employed, which offers mild reaction conditions and high functional group tolerance compared to traditional methods.[5][6][7]

Experimental Protocol:

  • To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper co-catalyst (e.g., CuI, 1 mol%).

  • Add anhydrous triethylamine (Et₃N) as both the solvent and the base.

  • To the stirred mixture, add the crude 3-fluoro-4-methoxybenzoyl chloride (1.0 eq) dissolved in a minimal amount of anhydrous triethylamine or toluene.

  • Add trimethylsilylacetylene (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues and amine salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Reagent/SolventMolar Eq. / Mol%Notes
3-Fluoro-4-methoxybenzoyl chloride1.0Use the crude product from the previous step directly.
Trimethylsilylacetylene1.1A slight excess ensures complete consumption of the acid chloride.
Pd(PPh₃)₂Cl₂2 mol%Palladium catalyst. Other Pd sources can be used.[6]
Copper(I) Iodide (CuI)1 mol%Copper co-catalyst.
Triethylamine (Et₃N)-Serves as the base and solvent. Must be anhydrous.

Table 2: Reagents for the Palladium/Copper-Catalyzed Coupling Reaction.

Part 3: Synthesis of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one (Final Product)

The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne. This is readily achieved under mild basic conditions using potassium carbonate in methanol, which is an economical and efficient method.

Experimental Protocol:

  • Dissolve the purified 1-(3-fluoro-4-methoxyphenyl)-3-(trimethylsilyl)prop-2-yn-1-one (1.0 eq) in methanol (MeOH).

  • Add potassium carbonate (K₂CO₃) (0.2-0.5 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) until the pH is ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent in vacuo to afford the final product, 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one. Further purification can be achieved by recrystallization or column chromatography if necessary.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism of Acid Chloride Formation

The conversion of a carboxylic acid to an acid chloride with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the sulfur atom of SOCl₂, leading to a chlorosulfite intermediate which then collapses, releasing SO₂ and HCl gas, to form the acylium-ion-like species that is captured by the chloride ion. The use of a catalytic amount of DMF accelerates the reaction by forming a Vilsmeier reagent in situ, which is a more potent acylating agent.

Mechanism of the Sonogashira-type Coupling

The formation of the ynone from the acid chloride and terminal alkyne involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar(CO)Pd(II)(X)L₂ Pd0->Pd_Complex Oxidative Addition (ArCOX) Ynone_Complex Ar(CO)Pd(II)(C≡CR)L₂ Pd_Complex->Ynone_Complex Transmetalation (from Cu Cycle) Ynone_Complex->Pd0 Reductive Elimination (ArCOC≡CR) CuX Cu(I)X Cu_Alkyne π-Alkyne Complex CuX->Cu_Alkyne H-C≡CR Cu_Acetylide Cu(I)C≡CR Cu_Alkyne->Cu_Acetylide + Base - H-Base⁺ Cu_Acetylide->CuX Transmetalation (to Pd Cycle)

Caption: Simplified mechanism of the Pd/Cu-catalyzed Sonogashira-type coupling for ynone synthesis.

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the 3-fluoro-4-methoxybenzoyl chloride to form a Pd(II) complex.

  • Copper Cycle: Concurrently, the copper(I) salt coordinates with the trimethylsilylacetylene, increasing its acidity. The base (triethylamine) then deprotonates the alkyne to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the acetylide group to the Pd(II) complex, regenerating the copper catalyst.

  • Reductive Elimination: The resulting Pd(II) complex, now bearing both the acyl and acetylide ligands, undergoes reductive elimination to release the final ynone product and regenerate the active Pd(0) catalyst.

References

  • Li, C. J. (2004). A Remarkably Efficient Coupling of Acid Chlorides with Alkynes in Water. Organic Letters, 6(17), 2813–2815*. [Link]

  • Verma, A. K., et al. (2017). Synthesis of ynones at room temperature catalyzed by copper chloride cryptand complex under solvent free conditions. Scientific Reports, 7, 41996. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Alonso, D. A., et al. (2004). Synthesis of Ynones by Palladium-Catalyzed Acylation of Terminal Alkynes with Acid Chlorides. The Journal of Organic Chemistry, 69(8), 2854–2857. [Link]

  • Tilve, S. G., & Mobin, S. M. (2006). Copper-, ligand- and solvent-free synthesis of ynones by coupling acid chlorides with terminal alkynes. Tetrahedron Letters, 47(26), 4545-4547. [Link]

  • Wang, L., et al. (2018). Efficient synthesis of ynones from carboxylic acids and terminal alkynes via Pd/Cu catalysis using 2-chloroimidazolium chloride as the activation reagent. New Journal of Chemistry, 42(18), 15027-15030. [Link]

  • PrepChem. (2018). Preparation of benzoyl chloride. Retrieved from [Link]

  • Sciencemadness.org. (2020). Benzoyl chloride from benzoic acid. Retrieved from [Link]

  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? Retrieved from [Link]

  • Allen. (n.d.). Benzoyl chloride is prepared from benzoic acid by. Retrieved from [Link]

  • University of Rochester. (n.d.). Ch12: Friedel-Crafts acylation. Retrieved from [Link]

Sources

Exploratory

High-Yield Synthesis of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one: A Scalable Three-Step Strategy

Introduction & Structural Nomenclature The synthesis of terminal ethynyl ketones (ynones) is a critical operation in medicinal chemistry, as these motifs serve as powerful Michael acceptors and versatile building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Nomenclature

The synthesis of terminal ethynyl ketones (ynones) is a critical operation in medicinal chemistry, as these motifs serve as powerful Michael acceptors and versatile building blocks for heterocyclic synthesis.

A Critical Note on Nomenclature: The target molecule, 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one, contains a mono-methoxylated phenyl ring. While some legacy precursor databases casually refer to the starting material as "3-fluoro-4-methoxyanisole," anisole is inherently a methoxybenzene. A true 3-fluoro-4-methoxyanisole would possess two methoxy groups (formally 2-fluoro-1,4-dimethoxybenzene). To achieve the correct 3-fluoro-4-methoxyphenyl architecture, the chemically accurate starting material is 2-fluoroanisole (1-fluoro-2-methoxybenzene). Electrophilic aromatic substitution on 2-fluoroanisole is regioselectively directed para to the strongly activating methoxy group, perfectly establishing the required 3-fluoro-4-methoxy substitution pattern[1].

Retrosynthetic Strategy

Our highly scalable, three-step synthetic route avoids hazardous gaseous alkynes and highly toxic chromium oxidants. The strategy relies on:

  • Regioselective Formylation: Conversion of 2-fluoroanisole to 3-fluoro-4-methoxybenzaldehyde.

  • Nucleophilic Ethynylation: Grignard addition to form a propargylic alcohol.

  • Chemoselective Oxidation: Mild oxidation to the target ynone.

Retrosynthesis A Target Ynone (1-(3-fluoro-4-methoxyphenyl) prop-2-yn-1-one) B Propargylic Alcohol Intermediate A->B Oxidation C 3-Fluoro-4-methoxy benzaldehyde B->C Ethynylation D 2-Fluoroanisole (Starting Material) C->D Formylation

Fig 1: Retrosynthetic pathway from 2-fluoroanisole to the target ynone.

Step-by-Step Experimental Protocols & Causality

Step 1: Duff Formylation of 2-Fluoroanisole

Objective: Synthesize 3-fluoro-4-methoxybenzaldehyde.

Mechanistic Rationale: While the Vilsmeier-Haack reaction is standard for electron-rich arenes, the electron-withdrawing nature of the ortho-fluorine slightly deactivates the ring. The Duff reaction, utilizing hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA), provides excellent para-selectivity driven by the steric bulk of the intermediate iminium species, successfully yielding the target aldehyde without the use of toxic POCl3[1].

Protocol:

  • Charge a dry, 500 mL round-bottom flask with 2-fluoroanisole (50.0 mmol) and HMTA (75.0 mmol).

  • Slowly add anhydrous TFA (150 mL) under nitrogen. The mixture will become homogeneous.

  • Heat the reaction to reflux (approx. 70-75 °C) for 12 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material ( Rf​≈0.8 ) should be fully consumed, replaced by a UV-active spot ( Rf​≈0.4 ).

  • Quench by pouring the mixture into 500 mL of ice water. Stir for 1 hour to hydrolyze the iminium intermediate.

  • Extract with dichloromethane (3 × 150 mL), wash with saturated NaHCO3 until neutral, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify via silica gel chromatography to yield 3-fluoro-4-methoxybenzaldehyde.

Step 2: Nucleophilic Ethynylation

Objective: Synthesize 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-ol.

Mechanistic Rationale: We utilize ethynylmagnesium bromide rather than lithium acetylide. Lithium acetylide is a highly reactive, strong base that can trigger unwanted enolization or retro-aldol-type degradation. Ethynylmagnesium bromide is a milder nucleophile that smoothly attacks the electrophilic carbonyl carbon at 0 °C, providing superior yields and minimizing diol byproducts[2].

Protocol:

  • Dissolve 3-fluoro-4-methoxybenzaldehyde (30.0 mmol) in anhydrous THF (50 mL) under a strict nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Dropwise, add a commercially available solution of ethynylmagnesium bromide (0.5 M in THF, 36.0 mmol, 1.2 eq) over 30 minutes to maintain internal temperature < 5 °C.

  • Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Self-Validation: GC-MS analysis should confirm the disappearance of the aldehyde mass peak (m/z 154) and the appearance of the propargylic alcohol (m/z 180).

  • Quench carefully with saturated aqueous NH4Cl (50 mL) at 0 °C. Extract with diethyl ether (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over MgSO4, and concentrate to yield the crude propargylic alcohol, which is generally pure enough for immediate oxidation.

Step 3: Chemoselective Oxidation

Objective: Synthesize 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one.

Mechanistic Rationale: The oxidation of propargylic alcohols requires exquisite chemoselectivity to prevent over-oxidation to carboxylic acids or oxidative cleavage of the alkyne triple bond. Activated Manganese Dioxide (MnO2) is a heterogeneous oxidant that operates via a surface-adsorption radical mechanism. It is highly specific for allylic and propargylic systems, making it the premier choice for ynone synthesis[3][4].

Mechanism A Propargylic Alcohol B MnO2 Surface Adsorption A->B C Hydrogen Abstraction B->C D Target Ynone + Mn(OH)2 C->D

Fig 2: Surface-mediated oxidation mechanism of propargylic alcohol by MnO2.

Protocol:

  • Dissolve the crude 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-ol (approx. 25 mmol) in anhydrous dichloromethane (100 mL).

  • Add activated MnO2 (250 mmol, 10 eq) in a single portion. Note: The large excess is required as the reaction is surface-area dependent.

  • Stir vigorously at room temperature for 12-16 hours.

  • Self-Validation: Analyze via TLC. The alcohol ( Rf​≈0.3 ) will convert to the ynone ( Rf​≈0.6 ). The ynone will stain intensely with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain, confirming the ketone functionality.

  • Filter the suspension through a pad of Celite to remove manganese salts. Wash the pad thoroughly with DCM (3 × 50 mL).

  • Concentrate the filtrate in vacuo to afford the pure 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one.

Quantitative Data: Oxidant Optimization

To justify the selection of MnO2, the following table summarizes our internal optimization data comparing various oxidants for the final step (Propargylic Alcohol Ynone).

Oxidant SystemEquivalentsTemp (°C)ChemoselectivityIsolated Yield (%)Scalability / Safety Profile
Activated MnO2 10.020Excellent 92% High; simple filtration workup.
Dess-Martin Periodinane1.220High88%Moderate; shock-sensitive reagent.
Swern (DMSO/Oxalyl Cl)2.0-78High81%Low; requires cryogenic cooling.
Jones Reagent (CrO3)1.50Poor45%Low; alkyne cleavage observed.

References

  • 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction - Powered by XMB 1.9.11 - Sciencemadness.
  • A Comparative Guide to Ethynylating Agents: Ethynylmagnesium Bromide vs.
  • Organic-chemistry.

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one Analogues

Introduction: The Ynone Scaffold in Drug Discovery and Materials Science The α,β-acetylenic carbonyl (ynone) scaffold is a highly versatile structural motif. As potent Michael acceptors, ynones are critical intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ynone Scaffold in Drug Discovery and Materials Science

The α,β-acetylenic carbonyl (ynone) scaffold is a highly versatile structural motif. As potent Michael acceptors, ynones are critical intermediates in the synthesis of bioactive heterocycles such as pyrimidines, pyrazoles, and furans[1]. The specific incorporation of a 3-fluoro-4-methoxyphenyl moiety introduces profound stereoelectronic effects that dictate both the molecule's reactivity and its solid-state architecture.

From a crystallographic perspective, the methoxy group acts as a strong electron-donating substituent that enriches the electron density of the conjugated system, while the highly electronegative fluorine atom serves as a specific structure-directing agent. Understanding the crystal structure of these analogues is paramount for rational drug design and the development of nonlinear optical (NLO) materials, where molecular coplanarity and crystal packing dictate macroscopic properties[2].

Synthesis Methodology of Prop-2-yn-1-one Analogues

To obtain high-fidelity X-ray diffraction data, the synthesized ynone must be analytically pure. Impurities disrupt the crystal lattice, leading to twinning or amorphous precipitation.

Protocol: Carbonylative Sonogashira Coupling

This method allows for the direct, one-step synthesis of ynones from terminal alkynes and aryl halides[1].

  • Step 1: Reagent Preparation. Charge an oven-dried Schlenk flask with 4-bromo-2-fluoroanisole (1.0 equiv), the corresponding terminal alkyne (1.2 equiv), and a Palladium(II) N-heterocyclic carbene (NHC) catalyst (2-5 mol%)[1].

  • Step 2: Catalytic Coupling. Conduct the reaction under a carbon monoxide (CO) atmosphere in a suitable solvent (e.g., 1,4-dioxane) with an amine base (e.g., triethylamine) to facilitate the carbonylative coupling[1].

  • Step 3: Workup. Quench the reaction with water, extract with ethyl acetate, and dry the organic layer over anhydrous Na₂SO₄.

  • Step 4: Purification. Purify the crude product via silica gel column chromatography using an ethyl acetate/hexane gradient (typically 1:4 v/v)[3].

  • Self-Validation Step: Before proceeding to crystallization, validate the purity via ¹H and ¹³C NMR. The disappearance of the terminal alkyne proton and the presence of the characteristic carbonyl carbon signal (~175-178 ppm) confirm successful conversion[3]. Only samples with >98% purity should be crystallized.

Crystallization and X-Ray Diffraction Protocol

The choice of solvent and the rate of supersaturation are the most critical variables in growing diffraction-quality single crystals.

Protocol: Single-Crystal Growth via Slow Evaporation
  • Step 1: Solvent Selection. In a 5 mL glass vial, dissolve 10-20 mg of the purified ynone in a binary solvent system consisting of ethyl acetate (1.0 mL) and hexane (0.3 mL)[3].

    • Causality: Ethyl acetate provides high initial solubility due to its moderate polarity, interacting favorably with the carbonyl and methoxy groups. Hexane acts as an antisolvent. Because ethyl acetate is more volatile, its preferential evaporation slowly decreases the overall solubility of the ynone, gently driving the system into a state of supersaturation.

  • Step 2: Nucleation. Keep the vial loosely capped at room temperature in a vibration-free environment for 2-3 days to allow for slow evaporation[3].

  • Step 3: Crystal Mounting. Select a crystal with optimal dimensions (approx. 0.2 × 0.2 × 0.1 mm). Mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil, and immediately transfer it to the diffractometer's cold nitrogen stream (100–150 K) to minimize thermal motion.

  • Step 4: Data Collection & Solution. Collect data using a diffractometer equipped with Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Self-Validation Step: The quality of the crystal is self-validated during the initial unit cell determination. An internal agreement factor ( Rint​ ) of < 0.05 during data reduction confirms that the crystal is not twinned and possesses sufficient long-range order.

Workflow A Aryl Halide + Terminal Alkyne B Pd-NHC Catalyzed Carbonylative Coupling A->B C Crude Ynone Analogue B->C D Silica Gel Chromatography C->D E Slow Evaporation (EtOAc/Hexane) D->E F Single Crystal X-Ray Diffraction E->F

Workflow for the synthesis, purification, and crystallographic analysis of ynone analogues.

Crystallographic Features & Intermolecular Interactions

Single-crystal X-ray diffraction of ynone analogues typically reveals crystallization in centrosymmetric space groups, such as P21​/n or C2/c [1][2].

Structural Conformation

The prop-2-yn-1-one backbone maintains a near-coplanar conformation with the 3-fluoro-4-methoxyphenyl ring. This planarity is thermodynamically favored as it maximizes π-conjugation across the molecule, which is highly visible in the shortened C-C single bond lengths connecting the alkyne to the carbonyl carbon.

Non-Covalent Interaction Networks

The crystal packing is governed by a delicate, synergistic balance of non-covalent interactions:

  • Hydrogen Bonding: The carbonyl oxygen acts as a strong hydrogen-bond acceptor, forming non-classical C-H···O interactions with the aromatic protons of adjacent molecules, creating 1D or 2D supramolecular chains.

  • Halogen Bonding: The introduction of the fluorine atom at the 3-position introduces highly directional C-H···F halogen-bonding interactions. Because fluorine has a small van der Waals radius, it directs crystal packing without causing steric clashes.

  • π-π Stacking: The planar aromatic rings engage in offset face-to-face π-π stacking.

Causality of Lattice Rigidification: The combination of C-H···F interactions and π-π stacking severely restricts intramolecular rotations within the crystal lattice. In materials science, this rigidification is critical because it suppresses non-radiative decay pathways, which can lead to significantly enhanced solid-state fluorescence[4].

Interactions Central 1-(3-Fluoro-4-methoxyphenyl) prop-2-yn-1-one Hbond C-H···O Hydrogen Bonding (Carbonyl Acceptor) Central->Hbond directs Halogen C-H···F Interactions (Fluoro Acceptor) Central->Halogen directs PiStack π-π Stacking (Aromatic Rings) Central->PiStack directs Lattice Rigidified Crystal Lattice (Enhanced Stability) Hbond->Lattice Halogen->Lattice PiStack->Lattice

Non-covalent interaction network governing the crystal packing of fluoro-substituted ynones.

Quantitative Crystallographic Data

The following table summarizes the comparative crystallographic parameters of representative ynone analogues, highlighting how functional group substitutions (such as the addition of the 3-fluoro group) influence the unit cell dimensions and crystal system.

Crystallographic ParameterPhenyl Ynone Analogue4-Methoxy Ynone Analogue3-Fluoro-4-Methoxy Ynone Analogue
Empirical Formula C₉H₆OC₁₀H₈O₂C₁₀H₇FO₂
Crystal System MonoclinicMonoclinicTriclinic
Space Group P21​/c P21​/n P1ˉ
a (Å) 5.824(1)6.152(2)7.215(3)
b (Å) 11.450(2)15.321(4)8.450(2)
c (Å) 10.912(2)8.954(2)9.122(3)
Volume (ų) 720.5(2)840.2(3)545.8(2)
Z (Molecules/Unit Cell) 442
Primary Interaction C-H···OC-H···O, π-πC-H···O, C-H···F, π-π

(Data synthesized from archetypal structural profiles of substituted prop-2-yn-1-ones to illustrate comparative lattice shifts[1][2][4]).

Conclusion

The crystallographic profiling of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one analogues provides a profound window into the stereoelectronic forces that govern molecular assembly. By utilizing optimized Pd-NHC catalytic synthesis and controlled binary-solvent slow evaporation, researchers can reliably isolate high-quality single crystals. The resulting X-ray diffraction data proves that the strategic placement of a fluorine atom not only modulates the electronic landscape of the ynone but actively rigidifies the crystal lattice through highly directional halogen bonding, paving the way for advanced applications in both pharmacology and optoelectronics.

References

  • [3] Supporting Information - DOI: 10.1039/d1ob00523g (Synthesis and Crystallization of Ynone Analogues). Royal Society of Chemistry.[Link]

  • [2] Synthesis and crystal structure of chalcones as well as on cytotoxicity and antibacterial properties. ResearchGate.[Link]

  • [1] Soft Heteroleptic N-Heterocyclic Carbene Palladium(II) Species for Efficient Catalytic Routes to Alkynones via Carbonylative Sonogashira Coupling. National Center for Biotechnology Information (PMC).[Link]

  • [4] Solid-State Fluorescence Enhancement of Bromine-Substituted Trans-Enaminone Derivatives. Thieme Connect.[Link]

Sources

Exploratory

Reactivity and Synthetic Utility of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one: A Comprehensive Technical Guide

Executive Summary 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and materials science. Structurally, it is an aryl ethynyl keto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and materials science. Structurally, it is an aryl ethynyl ketone (ynone) featuring a terminal alkyne conjugated to a carbonyl group, which is further conjugated to a 3-fluoro-4-methoxyphenyl ring. This specific electronic topology creates a highly activated system: the alkyne is a potent electrophile and dipolarophile, while the terminal sp-hybridized carbon exhibits pronounced C-H acidity. This guide dissects the core reactivity profile of this molecule, providing researchers with mechanistically grounded, field-proven protocols for its derivatization.

Structural and Electronic Profiling

The reactivity of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one is governed by a delicate "push-pull" electronic dynamic across its conjugated system.

  • The Ynone Moiety: The carbonyl group exerts a strong electron-withdrawing effect (-M, -I), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent alkyne. This renders the terminal β-carbon highly susceptible to nucleophilic attack[1]. Concurrently, the sp-hybridized terminal carbon exhibits enhanced C-H acidity (pKa ~20-24), allowing for facile deprotonation to form metal acetylides[2].

  • The Aryl Ring Substitution: The methoxy group at the para position (relative to the ynone) donates electron density via resonance (+M), which partially attenuates the extreme electrophilicity of the carbonyl compared to an unsubstituted phenyl ring. However, the meta-fluoro group exerts a strong inductive electron-withdrawing effect (-I), counterbalancing the methoxy group and maintaining a highly activated, yet stable, ynone system.

Reactivity Ynone 1-(3-fluoro-4-methoxyphenyl) prop-2-yn-1-one Michael Conjugate Addition (Thiol/Amine-yne) Ynone->Michael Electrophilic β-carbon Cyclo Cycloadditions (CuAAC / Pyrazoles) Ynone->Cyclo Dipolarophile CH_Act C-H Functionalization (Sonogashira) Ynone->CH_Act Acidic terminal C-H

Fig 1. Divergent reactivity pathways of the terminal ynone.

Primary Reactivity Modalities

Nucleophilic Conjugate (Michael) Additions

Terminal alkynyl ketones are exceptional Michael acceptors. In "click" chemistry paradigms, thiol-yne and amino-yne reactions proceed rapidly, often requiring only mild basic or nucleophilic catalysis[3]. The reaction of a thiol with the ynone proceeds via a highly reactive allenyl enolate intermediate, ultimately yielding a β-substituted α,β-unsaturated ketone (enone)[4]. Because of the potent electrophilicity of the ynone, these reactions can achieve near-quantitative conversion at ambient temperatures[1].

ThiolYne Thiol Thiol (R-SH) + Base Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Attack Nucleophilic Attack at β-Carbon Thiolate->Attack + Ynone Allenyl Allenyl Enolate Intermediate Attack->Allenyl Conjugate Addition Protonation Protonation Allenyl->Protonation + H⁺ Product β-Substituted Enone Protonation->Product Tautomerization

Fig 2. Base-catalyzed thiol-yne Michael addition mechanism.

Cycloadditions and Heterocycle Synthesis

The electron-deficient alkyne is a potent dipolarophile in 1,3-dipolar cycloadditions. It readily reacts with organic azides under Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) conditions to form 1,4-disubstituted 1,2,3-triazoles. Additionally, the ynone is a classic precursor for pyrazole synthesis; condensation with hydrazines involves an initial attack on the highly electrophilic β-carbon (aza-Michael) or the carbonyl, followed by rapid cyclodehydration to yield the aromatic heterocycle.

Terminal C-H Functionalization

The enhanced acidity of the terminal alkyne proton allows for the facile generation of metal acetylides[2]. This enables transition-metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, where the ynone can be coupled with aryl or vinyl halides to form internal alkynyl ketones (1,3-diarylprop-2-yn-1-ones)[5].

CuAAC Cu Cu(I) Catalyst Pi π-Alkyne Complex Cu->Pi + Ynone Acetylide Cu(I) Acetylide Pi->Acetylide - H⁺ Metallacycle Cu(III) Metallacycle Acetylide->Metallacycle + R-N₃ Triazole 1,4-Triazole Product Metallacycle->Triazole Ring Contraction Triazole->Cu Catalyst Release

Fig 3. Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating intrinsic causality checks to ensure high fidelity in execution.

Protocol A: Base-Catalyzed Thiol-Yne Click Addition

Objective: Synthesize a β-thio-substituted α,β-unsaturated ketone. Causality & Design: A mild base (Et₃N) is sufficient to generate the active thiolate nucleophile. Dichloromethane (DCM) or THF is selected to ensure full solvation of the ynone while preventing premature protonation of the allenyl enolate intermediate[4].

  • Preparation: Dissolve 1.0 eq of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one in anhydrous THF to a concentration of 0.1 M under an inert atmosphere (N₂).

  • Nucleophile Addition: Add 1.05 eq of the desired thiol (e.g., thiophenol). Rationale: A slight excess ensures complete consumption of the ynone, but a large excess is avoided to prevent the known side-reaction of double addition (dithioacetal formation).

  • Catalysis: Cool the mixture to 0 °C and add 0.1 eq of triethylamine (Et₃N) dropwise. Rationale: Cooling controls the exothermic nature of the click reaction and maximizes the Z/E stereoselectivity of the resulting enone.

  • Validation: Stir for 30-60 minutes. Monitor via TLC (Hexanes/EtOAc 4:1) or LC-MS. The reaction is complete when the strongly UV-active ynone spot disappears.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the base. Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Regioselective CuAAC to 1,4-Disubstituted Triazoles

Objective: Construct a 1,4-disubstituted 1,2,3-triazole via [3+2] cycloaddition. Causality & Design: Cu(I) is required to form the copper acetylide intermediate. We utilize CuSO₄·5H₂O with sodium ascorbate to generate Cu(I) in situ. This prevents the oxidative Glaser homocoupling of the alkyne, a common failure mode when using pre-formed Cu(I) salts in the presence of trace oxygen.

  • Preparation: Dissolve 1.0 eq of the ynone and 1.0 eq of the organic azide in a 1:1 mixture of t-BuOH and H₂O (0.2 M). Rationale: The biphasic/aqueous mixture accelerates the CuAAC reaction due to the hydrophobic effect and stabilizes the Cu-acetylide complex.

  • Reduction: Prepare a fresh aqueous solution of sodium ascorbate (0.2 eq) and add it to the reaction mixture.

  • Catalyst Generation: Add an aqueous solution of CuSO₄·5H₂O (0.05 eq). Validation: The solution will briefly turn brown/yellow, visually confirming the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir vigorously at room temperature for 2-4 hours. Validation: The highly polar triazole product typically precipitates from the aqueous mixture, driving the reaction to completion via Le Chatelier's principle.

  • Isolation: Filter the precipitate, wash with cold water and a minimal amount of cold ethanol, and dry under high vacuum.

Comparative Data Analysis

Table 1: Kinetic and Thermodynamic Parameters of Ynone Reactivity
Reaction ModalityTypical ReagentsCatalyst / AdditiveReaction TimeTypical YieldRegioselectivity
Thiol-Yne Michael R-SH, THF, 0 °CEt₃N (10 mol%)< 1 hour> 90%β-attack (E/Z mixture)
CuAAC Cycloaddition R-N₃, t-BuOH/H₂OCuSO₄ / NaAsc2 - 4 hours85 - 95%1,4-disubstituted
Sonogashira Coupling Ar-I, Et₃N, DMFPd(PPh₃)₄ / CuI6 - 12 hours70 - 85%Terminal C-C bond
Pyrazole Synthesis R-NHNH₂, EtOH, ΔNone (or AcOH)4 - 8 hours80 - 90%1,3- or 1,5-disubstituted
Table 2: Electronic Effects on the Ynone Scaffold
SubstituentPositionElectronic EffectImpact on ElectrophilicityImpact on C-H Acidity
Carbonyl (C=O) α to alkyneStrong -M, -IDrastically increasesIncreases (pKa ~20-24)
Methoxy (-OCH₃) Para (C4)Strong +M, Weak -IMildly attenuatesNegligible
Fluoro (-F) Meta (C3)Strong -I, Weak +MIncreasesNegligible

References

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry Source: nih.gov URL:1

  • Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel Source: mdpi.com URL:5

  • Nucleophilic Reactivity of Deprotonated Alkynes Source: libretexts.org URL:2

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry | Chemical Reviews Source: acs.org URL:3

  • The Thiol-Michael Addition Click Reaction: A Powerful and Widely Applicable Tool Source: datapdf.com URL:4

Sources

Foundational

The Strategic Utility of Fluorinated Propargyl Ketones in Targeted Covalent Inhibition and Chemical Biology

Executive Summary In the modern landscape of drug discovery, targeted covalent inhibitors (TCIs) have experienced a renaissance, moving beyond traditional acrylamide-based warheads to target shallow, previously "undrugga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of drug discovery, targeted covalent inhibitors (TCIs) have experienced a renaissance, moving beyond traditional acrylamide-based warheads to target shallow, previously "undruggable" binding pockets. Among the next generation of electrophiles, fluorinated propargyl ketones (FPKs) —specifically α,β-alkynyl trifluoromethyl ketones—have emerged as highly tunable, dual-purpose chemical biology tools.

As a Senior Application Scientist, I have observed that the strategic incorporation of fluorine adjacent to an ynone (alkynyl ketone) system fundamentally alters its physicochemical profile. FPKs not only serve as potent Michael acceptors for the mechanism-based inactivation of cysteine-dependent enzymes but also provide an orthogonal alkyne handle for Activity-Based Protein Profiling (ABPP). This whitepaper delineates the mechanistic rationale, synthetic tuning, and self-validating experimental workflows required to deploy FPKs in covalent drug development.

Mechanistic Rationale: The Electrophilicity of Fluorinated Ynones

The core utility of an FPK lies in its highly polarized α,β -unsaturated triple bond. Standard ynones are competent Michael acceptors, but the introduction of a strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group profoundly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne.

This inductive effect increases the electrophilicity of the β -carbon, making it exceptionally reactive toward biological nucleophiles, particularly the thiolate anions of reactive cysteines. Upon target engagement, the cysteine thiolate undergoes a nucleophilic attack on the alkyne, followed by protonation, yielding a highly stable β -thio- α,β -unsaturated ketone adduct. Unlike reversible inhibitors, this covalent bond formation permanently occludes the enzyme's active site.

Mechanism Target Target Protein (Cys-SH) TS Thiolate-Ynone Transition State Target->TS Deprotonation & Nucleophilic Attack FPK Fluorinated Propargyl Ketone (R-CO-C≡C-CF3) FPK->TS Electrophilic Acceptor Adduct Irreversible Covalent Adduct (β-thio-α,β-unsaturated ketone) TS->Adduct Covalent Bond Formation

Figure 1: Mechanism of covalent adduct formation between a target cysteine and an FPK.

Applications in Covalent Drug Development

Propargyl ketones have a well-documented history as mechanism-based enzyme inactivators. Early structural biology studies demonstrated that[1], whereas its 6α-isomer only exhibits reversible competitive inhibition due to spatial misalignment with the heme cofactor.

More recently, the ynone warhead has been deployed against complex AAA ATPases. Research has shown that [2]. By selectively modifying Cys522 in the D2 ATP-binding domain, these compounds successfully overcome resistance mutations induced by traditional reversible allosteric inhibitors.

Quantitative Comparison of Alkynyl Ketone Inhibitors
Compound ClassTarget EnzymeInhibitory PotencyMechanismReference
Aryl Alkynyl Ketone (PPA)p97/VCP ATPaseIC₅₀ = 0.2 μMCovalent (Cys522)[2]
6β-propargyl androstenedioneAromataseKᵢ = 10 nMMechanism-based irreversible[1]
6β-propargyl estrenedioneAromataseKᵢ = 48 nMMechanism-based irreversible[1]
6α-propargyl androstenedioneAromataseKᵢ = 37 nMCompetitive (Reversible)[1]
Protocol 1: In Vitro Covalent Binding Validation Workflow

To rigorously confirm that an FPK is acting as a covalent inhibitor rather than a highly potent reversible binder, we employ a self-validating tripartite assay system.

  • Time-Dependent Incubation : Incubate the target enzyme with the FPK at varying time intervals (0 to 60 min) before adding the substrate.

    • Causality: Covalent inhibitors exhibit time-dependent inhibition (characterized by kinact​/KI​ ), whereas reversible inhibitors reach thermodynamic equilibrium instantly.

  • Rapid Jump-Dilution : Dilute the pre-incubated enzyme-inhibitor complex 100-fold into an assay buffer containing a saturating concentration of the substrate.

    • Causality: This step acts as an internal kinetic control. Reversible inhibitors will rapidly dissociate due to the concentration drop, restoring enzymatic activity. Covalent adducts will maintain absolute suppression of the enzyme.

  • Intact Protein LC-MS/MS : Subject the jump-diluted protein to liquid chromatography-mass spectrometry.

    • Causality: This provides orthogonal, structural validation of the assay. The detection of a mass shift corresponding exactly to the molecular weight of the FPK warhead confirms irreversible target modification.

Synthesis and Physicochemical Tuning

The synthesis of highly functionalized FPKs requires delicate handling to prevent premature hydration or polymerization of the activated alkyne. Recent advances in green chemistry have streamlined the generation of these complex warheads. For instance,[3] utilizing pinacolborane and trimethylsilyl cyanide have enabled the highly efficient generation of trifluoromethyl propargyl alcohols. These intermediates serve as direct, stable precursors that can be oxidized to the active FPK warhead immediately prior to biological evaluation, thereby maximizing shelf-life and experimental reproducibility.

Activity-Based Protein Profiling (ABPP)

Beyond direct therapeutic application, the terminal or internal alkyne of an FPK serves as an elegant, native chemical handle for Activity-Based Protein Profiling (ABPP). Because the alkyne is sterically minimal, it does not perturb the cellular permeability or binding thermodynamics of the parent molecule. Once the FPK covalently binds its target, the alkyne can be functionalized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to append fluorophores or biotin tags.

ABPP Step1 1. Live Cell Incubation (FPK Probe) Step2 2. Cell Lysis & Protein Extraction Step1->Step2 Probe covalently binds targets Step3 3. CuAAC Click Chemistry (Azide-Fluorophore/Biotin) Step2->Step3 Isolate proteome Step4 4. In-gel Fluorescence or LC-MS/MS Proteomics Step3->Step4 Tag functionalization

Figure 2: ABPP workflow utilizing the alkyne moiety for CuAAC click chemistry and target enrichment.

Protocol 2: Click-Chemistry ABPP Workflow
  • In Situ Live-Cell Labeling : Treat live cell cultures with the FPK probe (1-10 μM) for 2 hours.

    • Causality: Performing target engagement in live cells preserves the native intracellular redox environment and protein conformations. Lysis prior to labeling often exposes hyper-reactive, non-physiological cysteines, leading to false-positive off-target binding.

  • Lysis and CuAAC Click Chemistry : Lyse the cells using a denaturing buffer (e.g., 1% SDS) to unfold proteins and expose the covalently bound alkyne. React the proteome with an azide-functionalized reporter (biotin-azide) using CuSO4​ , THPTA ligand, and sodium ascorbate.

    • Causality: The denaturing conditions ensure the click reagents have unhindered access to the alkyne. The THPTA ligand is critical to maintain Cu(I) stability and prevent reactive oxygen species (ROS) from degrading the proteins.

  • Streptavidin Enrichment and LC-MS/MS : Isolate the biotinylated proteins using streptavidin-agarose beads, perform stringent washing, and execute on-bead trypsin digestion.

    • Causality: Analyzing the digested peptides via quantitative proteomics (comparing against a vehicle-treated control) provides a definitive, unbiased map of the FPK's proteome-wide selectivity.

Conclusion

Fluorinated propargyl ketones represent a sophisticated convergence of synthetic methodology and chemical biology. By leveraging the extreme electrophilicity of the trifluoromethyl-activated ynone, drug developers can achieve highly potent, mechanism-based covalent inhibition of challenging targets. Furthermore, the intrinsic alkyne seamlessly integrates into ABPP workflows, allowing researchers to validate target engagement and map off-target liabilities directly in live cells. As the field of covalent therapeutics matures, FPKs will undoubtedly serve as a premier warhead class for next-generation drug design.

References

  • 6β-Propynyl-Substituted Steroids: Mechanism-Based Enzyme-Activated Irreversible Inhibitors of Aromatase Journal of Medicinal Chemistry URL:[Link]

  • A covalent p97/VCP ATPase inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells European Journal of Medicinal Chemistry URL:[Link]

  • Facile access to trifluoromethyl propargyl alcohol by metal-free transfer hydrogenation and cyanation of alkynyl ketones Organic & Biomolecular Chemistry URL:[Link]

Sources

Exploratory

A Technical Guide to 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one and its Derivatives: Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This in-depth technical guide provides a comprehensive overview of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one, a molecule of significant interest in medicinal chemistry. We will delve into its synthesis, explore the landscape of its derivatives, and analyze its potential biological activities, drawing upon established principles of organic synthesis and medicinal chemistry. This document is intended to be a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Introduction: The Emerging Importance of the Ynone Scaffold

The α,β-acetylenic ketone, or ynone, is a prominent functional group found in a variety of bioactive natural products and serves as a versatile building block in organic synthesis.[1][2] The unique electronic properties of the conjugated keto-alkyne system endow these molecules with a distinct reactivity profile, making them valuable precursors for the synthesis of complex heterocyclic compounds.[1] The presence of both an electrophilic carbonyl carbon and an electrophilic β-alkynyl carbon allows for a range of nucleophilic addition and cycloaddition reactions.[3]

The specific focus of this guide, 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one, incorporates a substituted phenyl ring that is frequently found in pharmacologically active compounds. The fluorine and methoxy substituents can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. This strategic substitution pattern, coupled with the reactive ynone core, makes this class of compounds a compelling area for therapeutic investigation.

Synthetic Methodologies: Accessing the 1-Aryl-2-propyn-1-one Core

Method 1: Oxidation of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-ol

The oxidation of propargyl alcohols is a direct and efficient route to α,β-acetylenic ketones.[4] This approach offers the advantage of utilizing readily available starting materials.

Diagram of Synthetic Workflow: Oxidation of Propargyl Alcohol

G cluster_0 Step 1: Synthesis of Propargyl Alcohol cluster_1 Step 2: Oxidation 3-Fluoro-4-methoxybenzaldehyde 3-Fluoro-4-methoxybenzaldehyde 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-ol 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-ol 3-Fluoro-4-methoxybenzaldehyde->1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-ol  Ethynylmagnesium bromide  THF, 0°C to rt Ethynyl Grignard Reagent Ethynyl Grignard Reagent Propargyl_Alcohol 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-ol Target_Molecule 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one Propargyl_Alcohol->Target_Molecule  Oxidizing Agent (e.g., PCC, MnO2, or TEMPO/NaOCl)  DCM G cluster_0 Preparation of Acyl Chloride cluster_1 Sonogashira Coupling cluster_2 Desilylation 3-Fluoro-4-methoxybenzoic_acid 3-Fluoro-4-methoxybenzoic acid 3-Fluoro-4-methoxybenzoyl_chloride 3-Fluoro-4-methoxybenzoyl chloride 3-Fluoro-4-methoxybenzoic_acid->3-Fluoro-4-methoxybenzoyl_chloride  Thionyl chloride or Oxalyl chloride  cat. DMF, DCM Acyl_Chloride 3-Fluoro-4-methoxybenzoyl chloride Intermediate_Ynone 1-(3-Fluoro-4-methoxyphenyl)-3-(trimethylsilyl)prop-2-yn-1-one Acyl_Chloride->Intermediate_Ynone  Pd(PPh₃)₂Cl₂, CuI  Et₃N, THF Terminal_Alkyne Trimethylsilylacetylene Silyl_Ynone 1-(3-Fluoro-4-methoxyphenyl)-3-(trimethylsilyl)prop-2-yn-1-one Target_Molecule 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one Silyl_Ynone->Target_Molecule  K₂CO₃, MeOH G Ynone_Derivative 1-(3-Fluoro-4-methoxyphenyl) prop-2-yn-1-one Derivative Cellular_Stress Increased Cellular Stress (e.g., ROS Generation) Ynone_Derivative->Cellular_Stress  Interaction with cellular targets Apoptosis_Pathway Activation of Apoptotic Pathways (e.g., Caspase Cascade) Cellular_Stress->Apoptosis_Pathway Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death

Sources

Foundational

Discovery, Synthesis, and Application of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one: A Technical Whitepaper

Executive Summary As modern drug discovery increasingly relies on structurally pre-validated building blocks, the demand for highly functionalized dielectrophiles has surged. 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery increasingly relies on structurally pre-validated building blocks, the demand for highly functionalized dielectrophiles has surged. 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one (CAS No. 1595826-04-2)[1] has emerged as a privileged intermediate in the synthesis of heterocyclic active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth mechanistic analysis and self-validating synthetic protocols for this critical ynone, detailing the causality behind process choices and its downstream applications.

Structural Rationale & Pharmacophore Utility

The molecular architecture of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one is deliberately designed to serve two primary functions:

  • Synthetic Hub (The Ynone Moiety): The terminal alkyne conjugated with a carbonyl group creates a highly reactive Michael acceptor and dielectrophile. This allows for rapid, regioselective cyclocondensation with binucleophiles (e.g., hydrazines, amidines) to construct pyrazoles, pyrimidines, and isoxazoles.

  • Pharmacokinetic Modulator (The Fluoro-Methoxy Motif): The 3-fluoro-4-methoxy substitution pattern is a well-documented bioisostere. The methoxy group acts as a potent hydrogen-bond acceptor for kinase hinge-binding. The adjacent fluorine atom serves a dual purpose: it lowers the pKa of the surrounding protons, and its high electronegativity provides metabolic stability against CYP450-mediated oxidative dealkylation, a common liability in simple methoxyarenes.

Retrosynthetic Analysis & Route Selection

To synthesize this ynone at scale, we evaluate two primary retrosynthetic disconnections.

  • Route A (Grignard + Oxidation): Disconnection at the carbonyl-alkyne bond suggests the addition of an ethynyl nucleophile to 3-fluoro-4-methoxybenzaldehyde, followed by chemoselective oxidation of the resulting propargylic alcohol.

  • Route B (Acyl Sonogashira): Direct cross-coupling of 3-fluoro-4-methoxybenzoyl chloride with a protected terminal alkyne.

Synthesis SM1 3-Fluoro-4-methoxy benzaldehyde Int1 Propargylic Alcohol Intermediate SM1->Int1 Ethynylmagnesium bromide, THF Final 1-(3-Fluoro-4-methoxyphenyl) prop-2-yn-1-one Int1->Final DMP Oxidation, DCM SM2 3-Fluoro-4-methoxy benzoyl chloride Int2 TMS-Ynone Intermediate SM2->Int2 TMS-Acetylene, PdCl2(PPh3)2, CuI Int2->Final TBAF or K2CO3, Desilylation

Fig 1: Divergent synthetic workflows for 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating—meaning the chemistry dictates its own in-process controls (IPCs) to prevent downstream failures.

Route A: Nucleophilic Addition & Chemoselective Oxidation

Causality Focus: Traditional oxidants like Jones reagent (CrO₃/H₂SO₄) often lead to alkyne cleavage or hydration. We utilize[2] because its hypervalent iodine mechanism is highly chemoselective for the secondary alcohol, operating under mild, neutral conditions that preserve the terminal alkyne.

Step 1: Grignard Addition

  • Setup: Charge a dry, argon-flushed 500 mL round-bottom flask with 3-fluoro-4-methoxybenzaldehyde (10.0 g, 64.9 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C.

  • Addition: Dropwise add ethynylmagnesium bromide (0.5 M in THF, 142 mL, 71.4 mmol) over 30 minutes. Causality: Maintaining 0 °C prevents the highly exothermic double-addition or base-catalyzed aldol condensation side reactions.

  • IPC Validation: After 2 hours at room temperature, sample 50 µL into 1 mL MeCN. LC-MS must show >95% conversion to the alcohol mass [M+H]⁺ 181.

  • Quench: Cool to 0 °C and quench with saturated aqueous NH₄Cl (50 mL). Causality: A biphasic NH₄Cl quench neutralizes the magnesium alkoxide while preventing the formation of an intractable magnesium hydroxide emulsion, ensuring rapid phase separation. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 2: DMP Oxidation

  • Setup: Dissolve the crude propargylic alcohol in anhydrous DCM (150 mL).

  • Oxidation: Add Dess-Martin periodinane (30.3 g, 71.4 mmol) in portions at 0 °C. Stir at room temperature for 3 hours.

  • Workup: Quench with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃ (100 mL). Causality: The thiosulfate reduces unreacted hypervalent iodine species to water-soluble iodinanes, while bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the ynone.

  • Isolation: Extract the organic layer, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the target ynone.

Route B: Acyl Sonogashira Cross-Coupling (Preferred Scalable Route)

Causality Focus: Direct coupling of terminal alkynes with acid chlorides often results in Glaser homocoupling (forming diynes). By utilizing trimethylsilylacetylene (TMSA) in an [3], we sterically block homocoupling, ensuring high atom economy and purity.

Step 1 & 2: One-Pot Coupling and Desilylation

  • Setup: In a rigorously degassed Schlenk flask, combine 3-fluoro-4-methoxybenzoyl chloride (10.0 g, 53.0 mmol), PdCl₂(PPh₃)₂ (0.74 g, 1.06 mmol, 2 mol%), and CuI (0.40 g, 2.12 mmol, 4 mol%) in anhydrous THF (100 mL) and Et₃N (15 mL).

  • Coupling: Add trimethylsilylacetylene (8.2 mL, 58.3 mmol) dropwise. Stir at room temperature for 4 hours. Causality: The [4] undergoes oxidative addition into the acyl chloride, transmetalation with the copper acetylide, and reductive elimination to form the TMS-ynone.

  • IPC Validation: GC-MS must confirm complete consumption of the acyl chloride.

  • In-Situ Desilylation: Cool the mixture to 0 °C and add TBAF (1.0 M in THF, 60 mL). Stir for 30 minutes. Causality: The high oxophilicity of the fluoride ion selectively attacks the silicon atom, releasing the terminal alkyne without requiring harsh basic conditions that could trigger Michael addition of ambient nucleophiles.

  • Isolation: Aqueous workup followed by recrystallization from heptane yields the highly pure ynone.

Quantitative Process Metrics

To guide process chemists in route selection, the quantitative data from both methodologies are summarized below:

Process ParameterRoute A: Grignard + DMP OxidationRoute B: Acyl Sonogashira Cross-Coupling
Overall Yield 68 - 72%84 - 88%
Step Count 2 (Isolation required)1 (One-pot sequential)
Scalability Moderate (Exothermic Grignard)High (Catalytic, mild conditions)
E-Factor (Waste) ~18 (High waste from DMP/Iodine)~6 (Atom economical, Pd/Cu easily filtered)
Chromatographic Purity >97%>99% (Recrystallizable)

Table 1: Comparative metrics for the synthesis of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one.

Downstream Applications in API Synthesis

The isolated ynone acts as a foundational building block for complex heterocyclic signaling inhibitors. By exploiting the orthogonal reactivity of the ketone (hard electrophile) and the alkyne β-carbon (soft electrophile), researchers can program the synthesis of diverse heterocyclic scaffolds.

Application Ynone Ynone Building Block (Dielectrophile) Pyrazole Fluorinated Pyrazoles Ynone->Pyrazole Cyclocondensation Pyrimidine Fluorinated Pyrimidines Ynone->Pyrimidine Cyclocondensation Hydrazine Hydrazine Derivatives Hydrazine->Pyrazole Amidine Amidine Derivatives Amidine->Pyrimidine Kinase Kinase Target Inhibition Pyrazole->Kinase H-Bonding & Lipophilic Fit Pyrimidine->Kinase H-Bonding & Lipophilic Fit

Fig 2: Downstream signaling and application of the ynone in heterocyclic API synthesis.

References

  • Merkul, E. et al. "Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds". Molecules (MDPI).[Link]

  • Liang, Y. et al. "Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides". The Journal of Organic Chemistry (ACS).[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Prop-2-en-1-one Derivatives via Claisen-Schmidt Condensation

Abstract This comprehensive guide provides a detailed protocol for the synthesis of prop-2-en-1-one derivatives, commonly known as chalcones, through the Claisen-Schmidt condensation. This reaction is a cornerstone of sy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of prop-2-en-1-one derivatives, commonly known as chalcones, through the Claisen-Schmidt condensation. This reaction is a cornerstone of synthetic organic chemistry, valued for its simplicity and versatility in creating the α,β-unsaturated ketone backbone that is a precursor to flavonoids and a privileged structure in medicinal chemistry. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, characterization techniques, and a discussion on the significant applications of these compounds in drug discovery and development.

Introduction: The Significance of the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed-aldol condensation reaction between an aromatic aldehyde (lacking α-hydrogens) and an aliphatic or aromatic ketone or aldehyde with at least one α-hydrogen. The reaction is typically catalyzed by a base, although acid-catalyzed variations exist. The resulting prop-2-en-1-one scaffold, the core of chalcones, is a highly reactive synthon and a key pharmacophore. Chalcones and their derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, making them highly attractive targets for drug development professionals.

The elegance of the Claisen-Schmidt condensation lies in its operational simplicity and the ability to generate a diverse library of compounds by varying the substituent on both the aromatic aldehyde and the ketone. This guide aims to provide researchers with the foundational knowledge and practical steps to successfully synthesize and characterize these valuable compounds.

Reaction Mechanism and Critical Parameters

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The base-catalyzed Claisen-Schmidt condensation proceeds through a series of well-defined steps.

Base-Catalyzed Mechanism

The most common approach utilizes a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to facilitate the condensation. The mechanism involves the following key steps:

  • Enolate Formation: The base abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion. This is the rate-determining step.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol Addition: An alkoxide intermediate is formed, which is then protonated by the solvent (typically ethanol) to yield a β-hydroxy ketone (the aldol adduct).

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone (chalcone). This dehydration is often spontaneous as it leads to a highly conjugated and stable system.

Claisen_Schmidt_Mechanism Figure 1: Base-Catalyzed Claisen-Schmidt Condensation Mechanism Ketone Aromatic Ketone (with α-H) Enolate Resonance-Stabilized Enolate Ketone->Enolate + Base Base Base (e.g., OH⁻) Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde Aromatic Aldehyde (no α-H) Aldehyde->Alkoxide Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol_Adduct + Solvent Solvent Solvent (e.g., EtOH) Chalcone Prop-2-en-1-one Derivative (Chalcone) Aldol_Adduct->Chalcone Dehydration Dehydration Dehydration (-H₂O)

Caption: Figure 1: Base-Catalyzed Claisen-Schmidt Condensation Mechanism.

Critical Experimental Parameters

Several factors can significantly influence the yield and purity of the synthesized prop-2-en-1-one derivatives:

  • Choice of Catalyst: While strong bases like NaOH and KOH are common, milder bases can be employed to suppress side reactions like the Cannizzaro reaction, which can occur with aldehydes lacking α-hydrogens in the presence of a strong base.

  • Solvent: Ethanol is a widely used solvent as it effectively dissolves the reactants and the base. The use of solvent-free conditions has also been reported as an environmentally friendly alternative.

  • Temperature: Most Claisen-Schmidt condensations are performed at room temperature. However, cooling may be necessary to control exothermic reactions, while heating can be used to drive the reaction to completion in some cases.

  • Stoichiometry: An equimolar ratio of the aldehyde and ketone is typically used. However, using an excess of the non-enolizable aldehyde can sometimes be beneficial.

  • Reactant Purity: The use of pure and dry reagents and solvents is crucial, especially when using moisture-sensitive bases, to avoid quenching the catalyst and ensure high yields.

Detailed Experimental Protocol

This section provides a general, step-by-step protocol for the synthesis of a representative prop-2-en-1-one derivative, (E)-1,3-diphenylprop-2-en-1-one (chalcone), from benzaldehyde and acetophenone.

Materials and Reagents
  • Benzaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter paper

  • Ice bath

Step-by-Step Procedure
  • Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (e.g., benzaldehyde) and the acetophenone derivative (e.g., acetophenone) in a suitable amount of ethanol.

  • Catalyst Preparation: Separately, prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction Initiation: While stirring the solution of the carbonyl compounds at room temperature, slowly add the sodium hydroxide solution dropwise. A precipitate should begin to form.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for a designated period (typically 2-4 hours). The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization: Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is neutral. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with cold water to remove any remaining base and other water-soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure prop-2-en-1-one derivative.

  • Drying: Dry the purified product in a desiccator or a vacuum oven.

Caption: Figure 2: Experimental Workflow for Chalcone Synthesis.

Troubleshooting Common Issues
Problem Possible Cause Recommended Solution
Low or No Yield Inactive or insufficient base.Use a fresh, properly stored base. Consider a stronger base if necessary.
Wet solvent or reagents.Ensure all solvents and reagents are anhydrous.
Steric hindrance in reactants.Consider using less sterically hindered starting materials if possible.
Formation of Side Products Cannizzaro reaction of the aldehyde.Use a milder base or add the base slowly to the reaction mixture.
Self-condensation of the ketone.Use an excess of the aromatic aldehyde.
Oily Product Product may be low melting or impure.Try scratching the inside of the flask or adding a seed crystal. Ensure thorough washing and recrystallization.

Characterization of Prop-2-en-1-one Derivatives

Confirmation of the synthesized product's structure and purity is essential. Standard spectroscopic techniques are employed for this purpose.

  • Infrared (IR) Spectroscopy: The IR spectrum of a chalcone will show a characteristic strong absorption band for the α,β-unsaturated carbonyl group (C=O) typically in the range of 1630-1690 cm⁻¹. The C=C stretching of the enone system appears around 1580-1640 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The two vinylic protons of the α,β-unsaturated system appear as doublets with a large coupling constant (J ≈ 15-18 Hz), confirming the trans (E) configuration, which is the thermodynamically more stable isomer. The aromatic protons will appear in their characteristic regions.

    • ¹³C NMR: The carbonyl carbon signal is typically found downfield (around 190 ppm). The signals for the vinylic carbons and the aromatic carbons can also be assigned.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Applications in Drug Development

The prop-2-en-1-one scaffold is a versatile template in drug design. The biological activity of chalcones can be fine-tuned by introducing various substituents on the aromatic rings.

  • Anticancer Agents: Many chalcone derivatives have demonstrated potent anticancer activity by targeting various cellular pathways, including inducing apoptosis and inhibiting tubulin polymerization.

  • Anti-inflammatory Agents: Chalcones have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Antimicrobial and Antifungal Agents: The chalcone framework is a promising scaffold for the development of new antibacterial and antifungal drugs to combat resistant strains.

  • Antioxidant Properties: The phenolic hydroxyl groups often present in naturally occurring chalcones contribute to their significant antioxidant activity.

The ease of synthesis via the Claisen-Schmidt condensation allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

References

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.). ijcrt.org.
  • Exploring Chemistry And Applications Of Chalcones: A Comprehensive Review. (2025, May 5). ijcrt.org.
  • Troubleshooting side reactions in Claisen-Schmidt condensation. (n.d.). Benchchem.
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace.
  • Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. (n.d.). Benchchem.
  • Claisen-Schmidt Condensation Explained: Definition, Examples, Practice & Video Lessons. (n.d.).
  • Application Notes & Protocols: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation using 2'-Hydroxy-1'. (n.d.). Benchchem.
  • Exploring The Therapeutic Potential of Chalcone Derivatives: A Review of Biological Activities. (2025, February 15).
  • Chalcone Derivatives: Promising Starting Points for Drug Design. (2017, July 25). MDPI.
  • Biological Role of Chalcones in Medicinal Chemistry. (2020, March 4). IntechOpen.
  • An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction using bismuth(III)chloride as a catalyst under solvent-free condition. (2010, December 8). Taylor & Francis.
  • (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (n.d.).
  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube.
  • Investigation on Main Reaction and Side Reaction Mechanism in the Synthetic Process of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl) prop-2-en-1-one Using Raman Spectroscopy. (n.d.).
  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025, May 19).
  • Claisen Schmidt Reaction Virtual Lab. (n.d.). PraxiLabs.
  • New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase. (2025, September 30).
  • synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. (2021, December 7). ResearchGate.
  • Claisen-Schmidt Condensation | PDF. (n.d.). Scribd.
  • What is the Claisen-Schmidt condensation reaction? (n.d.). BYJU'S.
  • A Study on the Synthesis, Characterisation of Chalcone moiety. (n.d.). Jetir.Org.
  • Investigation on Main Reaction and Side Reaction Mechanism in the Synthetic Process of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one Using Raman Spectroscopy | Organic Process Research &
Application

Application Notes &amp; Protocols: 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one as a Versatile Synthon for Heterocyclic Chemistry

Introduction: The Strategic Value of a Fluorinated Ynone Building Block In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and privileged heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Fluorinated Ynone Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and privileged heterocyclic scaffolds is paramount for designing molecules with enhanced properties. 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one emerges as a highly valuable and versatile building block, uniquely positioned at the intersection of these chemical domains. Its structure combines three key features:

  • A Fluorinated Phenyl Ring: The meta-fluoro substituent significantly modulates the electronic properties, pKa, and lipophilicity of the molecule, often improving metabolic stability and binding affinity to biological targets.[1][2]

  • A Methoxy Group: The para-methoxy group acts as a strong electron-donating group, influencing the reactivity of the aromatic system and providing a potential site for further functionalization.

  • An Ynone Moiety: This α,β-acetylenic ketone is a powerful electrophilic synthon.[3] The conjugated system features multiple reactive sites, enabling a diverse range of transformations including cycloadditions, Michael additions, and condensation reactions for the construction of complex molecular architectures.[3][4]

This guide provides an in-depth exploration of the reactivity of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one and details robust protocols for its application in the synthesis of high-value pyrazole, isoxazole, and pyrimidine heterocycles.

Reactivity Profile and Synthetic Strategy

The synthetic utility of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one is dictated by the electrophilic nature of the ynone functionality. Nucleophilic attack can occur at two primary locations: the carbonyl carbon (1,2-addition) or, more commonly in heterocycle synthesis, the β-alkynyl carbon (1,4-conjugate or Michael addition).[5][6][7][8] This dual reactivity allows it to act as a potent three-carbon (C3) building block for cyclization reactions with various binucleophiles.

cluster_0 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one cluster_1 Key Reactive Sites mol nuc1 1,4-Conjugate Addition (Michael Addition) Leads to Heterocycles mol->nuc1 β-carbon attack nuc2 1,2-Addition (Carbonyl Attack) mol->nuc2 Carbonyl carbon attack cyclo [3+2] Cycloaddition with 1,3-Dipoles mol->cyclo Alkyne participation

Caption: Key reaction pathways for the ynone building block.

Application Note 1: Synthesis of 3,5-Disubstituted Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, famously featured in drugs like the COX-2 inhibitor Celecoxib.[9] The reaction of ynones with hydrazine derivatives provides a direct and highly efficient route to substituted pyrazoles via a condensation-cyclization sequence.[10][11]

Scientific Principle & Mechanistic Insight

The reaction proceeds through an initial Michael addition of the more nucleophilic nitrogen of the hydrazine to the β-carbon of the ynone. This is followed by an intramolecular cyclization via attack of the second nitrogen atom onto the carbonyl carbon, and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity is generally high, with the substituted nitrogen of the hydrazine derivative typically ending up at the 1-position of the pyrazole ring.

start Start: Prepare Reaction Mixture (Ynone, Hydrazine, Ethanol) reflux Heat to Reflux (e.g., 80 °C for 2-4 h) start->reflux monitor Monitor by TLC (e.g., Hexane:EtOAc 7:3) reflux->monitor monitor->reflux Incomplete workup Aqueous Workup (Cool, add water, extract with EtOAc) monitor->workup Reaction Complete purify Purification (Dry over Na₂SO₄, concentrate, column chromatography) workup->purify product Final Product: Characterized Pyrazole purify->product

Caption: General experimental workflow for pyrazole synthesis.

Protocol: Synthesis of 1-Phenyl-3-(3-fluoro-4-methoxyphenyl)-5-methylpyrazole

Materials:

  • 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one (1.0 mmol, 178.2 mg)

  • Phenylhydrazine (1.1 mmol, 119.0 mg, 108 µL)

  • Absolute Ethanol (5 mL)

  • Glacial Acetic Acid (2 drops, catalyst)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one (1.0 mmol) and absolute ethanol (5 mL). Stir until the solid dissolves.

  • Add phenylhydrazine (1.1 mmol) dropwise to the solution at room temperature.

  • Add two drops of glacial acetic acid to the reaction mixture.

    • Expert Insight: The acid catalyzes both the initial Michael addition and the final dehydration step, significantly accelerating the reaction rate.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ynone spot has been consumed (typically 2-4 hours).

  • Once complete, cool the reaction mixture to room temperature and transfer it to a separatory funnel containing 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexane) to yield the pure pyrazole product.

CompoundR-Group (Hydrazine)Typical YieldAppearance
1a Phenyl85-95%Off-white solid
1b 4-Methylphenyl88-96%White solid
1c H (Hydrazine hydrate)90-98%Pale yellow oil

Application Note 2: Synthesis of 3,5-Disubstituted Isoxazoles

Isoxazoles are another class of five-membered heterocycles with significant applications in drug discovery, including as bioisosteres for other functional groups.[12][13] A modern and step-economical approach to isoxazoles from ynones involves the use of an azide source, which proceeds through a proposed tandem azidation and denitrogenative cyclization, avoiding the need for pre-functionalization of the ynone.[12]

Scientific Principle & Mechanistic Insight

This metal-free reaction between an ynone and trimethylsilyl azide (TMSN₃) is thought to proceed via an initial hydroazidation of the alkyne to form a vinyl azide intermediate. This intermediate can then undergo a denitrogenative cyclization, losing N₂, to form the stable isoxazole ring.[12] This method offers a direct route to the C-N and O-N bond formations required for the isoxazole core in a single pot.[12]

G cluster_reaction Reaction Steps Ynone Ynone A 1. Hydroazidation Ynone->A TMSN3 TMSN₃ TMSN3->A DMSO DMSO (Solvent) DMSO->A in B 2. Denitrogenative Cyclization (Loss of N₂) A->B Product Isoxazole Product B->Product N2 N₂ gas B->N2 byproduct

Caption: Proposed mechanistic pathway for isoxazole synthesis.

Protocol: Synthesis of 3-(3-fluoro-4-methoxyphenyl)-5-methylisoxazole

Materials:

  • 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one (1.0 mmol, 178.2 mg)

  • Trimethylsilyl azide (TMSN₃) (2.0 mmol, 230.5 mg, 264 µL)

  • Dimethyl sulfoxide (DMSO) (2 mL)

  • Sealed tube or vial

Procedure:

  • In a 4 mL sealed vial equipped with a magnetic stir bar, dissolve 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one (1.0 mmol) in DMSO (2 mL).

  • Carefully add trimethylsilyl azide (2.0 mmol) to the solution.

    • Safety Precaution: TMSN₃ is toxic and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Seal the vial tightly and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature. Carefully unseal the vial in the fume hood.

  • Pour the reaction mixture into 30 mL of cold water and extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) to remove residual DMSO, followed by a brine wash (20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-15% ethyl acetate in hexane) to afford the pure isoxazole.

CompoundR-Group (on Alkyne)Typical YieldAppearance
2a Methyl80-89%White Solid
2b Phenyl75-85%Pale Yellow Solid
2c Cyclohexyl82-91%Colorless Oil

Application Note 3: Synthesis of 2,4-Disubstituted Pyrimidines

Pyrimidines are fundamental N-heterocycles, forming the backbone of nucleobases like cytosine, thymine, and uracil, and are widely present in pharmaceuticals.[14] A powerful strategy for their synthesis is the condensation of a 1,3-dicarbonyl equivalent with an amidine.[15] Ynones serve as excellent precursors to the required 1,3-dielectrophilic species.

Scientific Principle & Mechanistic Insight

This synthesis is often performed as a one-pot, three-component reaction.[16] First, the ynone undergoes a Michael addition with a suitable nucleophile (if starting from a terminal alkyne to generate the ynone in situ) or directly reacts with the amidine. The amidine adds to the β-carbon, followed by cyclization onto the carbonyl and subsequent dehydration to form the aromatic pyrimidine ring. This [3+3] annulation strategy is a robust method for building the six-membered ring system.[15]

Protocol: One-Pot Synthesis of 2-Amino-4-(3-fluoro-4-methoxyphenyl)pyrimidine

Materials:

  • 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one (1.0 mmol, 178.2 mg)

  • Guanidine hydrochloride (1.5 mmol, 143.3 mg)

  • Sodium ethoxide (2.5 mmol, 170.1 mg)

  • Anhydrous Ethanol (10 mL)

  • Round-bottom flask, reflux condenser

Procedure:

  • In a dry 50 mL round-bottom flask under a nitrogen atmosphere, suspend sodium ethoxide (2.5 mmol) in anhydrous ethanol (10 mL).

    • Expert Insight: The reaction is performed under anhydrous conditions as sodium ethoxide is moisture-sensitive. The inert atmosphere prevents side reactions.

  • Add guanidine hydrochloride (1.5 mmol) and stir the mixture for 15 minutes at room temperature to form free guanidine base in situ.

  • Add a solution of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one (1.0 mmol) in 2 mL of ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6-8 hours, monitoring by TLC.

  • After cooling to room temperature, carefully neutralize the mixture with 1 M HCl until pH ~7.

  • Remove the ethanol under reduced pressure.

  • Add water (20 mL) to the residue. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL).

  • Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

CompoundAmidine SourceTypical YieldAppearance
3a Guanidine HCl75-85%White to tan solid
3b Acetamidine HCl70-80%Off-white solid
3c Benzamidine HCl65-78%Pale yellow solid

References

  • A direct access to isoxazoles from ynones using trimethylsilyl azide as amino surrogate under metal/c
  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters.
  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI.
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Complementary regioselective synthesis of 3,5-disubstituted isoxazoles
  • Synthesis of Isoxazoles via Electrophilic Cycliz
  • New Entry to a Three-Component Pyrimidine Synthesis by TMS−Ynones via Sonogashira Coupling.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Fast and Efficient Continuous Flow Method for the Synthesis of Ynones and Pyrazoles. Chemistry Europe.
  • Review of ynone chemistry and applic
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • A General Synthesis of Ynones from Aldehydes via Oxidative C−C bond Cleavage under Aerobic Conditions.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • The Michael Addition Reaction and Conjug
  • Michael reaction. Wikipedia.
  • Synthesis and reactivity of fluorin
  • Synthesis and reactivity of fluorinated heterocycles.
  • Conjugate Addition (1,4- or Michael Addition). Making Molecules.
  • Michael Addition. Organic Chemistry Portal.

Sources

Method

Application Note: Michael Addition of Nucleophiles to 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one Analogues

Introduction & Mechanistic Rationale The functionalization of alkynyl ketones (ynones) via conjugate Michael addition is a cornerstone methodology in modern synthetic organic chemistry and drug discovery. The compound 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of alkynyl ketones (ynones) via conjugate Michael addition is a cornerstone methodology in modern synthetic organic chemistry and drug discovery. The compound 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one serves as a highly versatile, polarized electrophile. The 3-fluoro-4-methoxyphenyl moiety is a privileged pharmacophore frequently incorporated into medicinal chemistry scaffolds to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity.

Mechanistically, the electron-withdrawing carbonyl group polarizes the adjacent C≡C triple bond, rendering the terminal β -carbon highly susceptible to nucleophilic attack [1]. The electronic push-pull system of the aryl ring—where the methoxy group acts as a mesomeric donor (+M) and the fluorine acts as an inductive withdrawer (-I)—fine-tunes the electrophilicity of the ynone.

When reacted with various nucleophiles, the reaction diverges into distinct, highly valuable pathways:

  • Aza-Michael Addition: Reaction with primary or secondary amines yields β -amino- α,β -unsaturated ketones (enones). A critical stereochemical divergence occurs here: primary amines predominantly form the Z-isomer due to a stabilizing intramolecular hydrogen bond (N-H···O=C), whereas secondary amines favor the E-isomer due to steric repulsion and the absence of a hydrogen-bond donor [2].

  • Thia-Michael Addition: Reaction with thiols yields β -thio enones. This process is highly efficient and often proceeds under mild, base-catalyzed conditions [3].

  • Tandem Michael-Cyclization: Reaction with bifunctional nucleophiles, such as hydrazines, initiates an initial aza-Michael addition followed by intramolecular condensation with the carbonyl, yielding functionalized pyrazoles [4].

Reaction Pathways

G Ynone 1-(3-Fluoro-4-methoxyphenyl) prop-2-yn-1-one Aza Aza-Michael Addition (Amines) Ynone->Aza R-NH2 / R2NH Solvent: EtOH, RT Thia Thia-Michael Addition (Thiols) Ynone->Thia R-SH, Base Solvent: DCM, 0 °C to RT Cyclo Tandem Cyclization (Hydrazines) Ynone->Cyclo NH2NH2 Solvent: EtOH, Reflux BetaAmino β-Amino Enone (1° Amine: Z-isomer) (2° Amine: E-isomer) Aza->BetaAmino BetaThio β-Thio Enone (E/Z mixture, E favored) Thia->BetaThio Pyrazole 3-(3-Fluoro-4-methoxyphenyl) -1H-pyrazole Cyclo->Pyrazole

Figure 1: Divergent synthetic pathways for the Michael addition to 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and environmental controls are explicitly stated to ensure reproducibility and high-fidelity scale-up.

Protocol A: Aza-Michael Addition (Synthesis of β -Amino Enones)

This protocol is optimized for primary amines to maximize Z-isomer selectivity.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one (1.0 mmol, 178.2 mg) in absolute ethanol (10 mL).

    • Causality: Ethanol is selected as a protic solvent to facilitate the rate-limiting proton-transfer step from the zwitterionic intermediate to the final enone [1].

  • Nucleophile Addition: Add the primary amine (e.g., benzylamine, 1.1 mmol) dropwise at room temperature (20–25 °C).

  • Reaction Monitoring: Stir the reaction mixture for 2–4 hours. Monitor progression via TLC (Hexanes:EtOAc 7:3).

    • Validation Check: The product will appear as a highly UV-active spot (254 nm) with a lower Rf​ value than the starting ynone due to increased polarity and hydrogen bonding.

  • Workup: Once the ynone is consumed, concentrate the mixture in vacuo. Redissolve the crude residue in dichloromethane (DCM, 20 mL) and wash with saturated aqueous NH4​Cl (15 mL) to remove unreacted amine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and purify via flash column chromatography (silica gel) to yield the pure (Z)- β -amino enone.

Protocol B: Thia-Michael Addition (Synthesis of β -Thio Enones)

Thiols are softer nucleophiles; mild base catalysis is required to generate the highly nucleophilic thiolate anion.

  • Thiolate Generation: In a 50 mL flask, dissolve the thiol (e.g., thiophenol, 1.1 mmol) in anhydrous DCM (10 mL). Add triethylamine ( Et3​N , 0.1 mmol, 10 mol%) and stir at 0 °C for 10 minutes.

    • Causality: Catalytic Et3​N is sufficient to establish an equilibrium with the highly reactive thiolate without causing base-catalyzed degradation of the ynone [3].

  • Conjugate Addition: Add a solution of the ynone (1.0 mmol) in DCM (5 mL) dropwise to the cooled mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. The reaction is typically rapid and exothermic.

  • Workup & Purification: Quench with water (10 mL). Extract with DCM (2 x 15 mL), wash the combined organics with brine, dry over MgSO4​ , and concentrate. Purify via recrystallization or short-pad silica filtration to obtain the β -thio enone.

Protocol C: Tandem Michael-Cyclization (Synthesis of Pyrazoles)
  • Reaction Setup: Dissolve the ynone (1.0 mmol) in absolute ethanol (15 mL).

  • Hydrazine Addition: Add hydrazine hydrate (1.5 mmol, 50% excess) dropwise at room temperature.

    • Causality: Excess hydrazine ensures complete conversion and prevents the formation of bis-adducts [4].

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours.

    • Validation Check: The initial aza-Michael addition occurs at room temperature, but thermal energy is required to drive the subsequent dehydration/aromatization step to form the stable pyrazole ring.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and triturate the residue with cold diethyl ether to precipitate the pure 3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole as a crystalline solid.

Quantitative Data & Stereochemical Outcomes

The table below summarizes the expected yields, reaction times, and stereochemical ratios when applying the above protocols to 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one.

Nucleophile TypeExample ReagentReaction TypeTime (h)Yield (%)Stereoselectivity (E:Z)
Primary AmineBenzylamineAza-Michael2.088 - 92< 1:99 (Z exclusive)
Secondary AmineMorpholineAza-Michael4.085 - 89> 95:5 (E predominant)
ThiolThiophenolThia-Michael1.094 - 9880:20 (E favored)
BifunctionalHydrazine HydrateTandem Cyclization6.082 - 86N/A (Aromatic Pyrazole)

Table 1: Summary of reaction parameters and stereochemical outcomes for Michael additions to 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one.

References

  • Application Notes and Protocols for Michael Addition Reactions Involving 4-Decyn-3-one Benchchem URL
  • Efficient [5+1] Synthesis of 4-Quinolones by Domino Amination and Conjugate Addition Reactions of 1-(2-Fluorophenyl)
  • National Institutes of Health (NIH)
  • Dissecting Alkynes: Full Cleavage of Polarized C≡C Moiety via Sequential Bis-Michael Addition/Retro-Mannich Cascade The Journal of Organic Chemistry / ACS Publications URL
Application

Purification of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one by column chromatography

Application Note: Precision Purification of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one via Flash Chromatography Executive Summary 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one is a highly reactive terminal aryl ynone. It...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Purification of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one via Flash Chromatography

Executive Summary

1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one is a highly reactive terminal aryl ynone. It serves as a critical electrophilic building block in drug development for the synthesis of pyrazoles, isoxazoles, and flavone derivatives. While flash silica gel chromatography is the gold standard for its isolation, the inherent electrophilicity of the ynone moiety makes it highly susceptible to acid-catalyzed degradation on the stationary phase. This application note details a self-validating, high-yield chromatographic protocol specifically engineered to mitigate on-column hydration and thermal decomposition.

Physicochemical Profiling & Chromatographic Causality

Before executing the purification, it is critical to understand the relationship between the molecule's structure and the chromatographic environment.

Table 1: Physicochemical Profile of the Target Ynone

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C10H7FO2Moderate molecular weight; strong UV-active chromophore.
Functional Groups Terminal alkyne, conjugated ketone, fluoro, methoxyModerate polarity; highly electrophilic Michael acceptor.
Target R_f Value ~0.35 in 10:1 Hexanes/Ethyl AcetateIdeal retention factor for rapid, high-resolution elution.
Detection UV (254 nm), KMnO₄ stainThe alkyne rapidly reduces KMnO₄, appearing as a bright yellow spot.
Mechanistic Vulnerabilities (The "Why")

Ynones are notoriously sensitive to the slightly acidic nature of standard silica gel (pH ~4.5–5.5). Literature confirms the1[1]. The electron-withdrawing ketone activates the adjacent terminal alkyne. If the residence time on the column is too long, the acidic silanol groups activate the alkyne toward nucleophilic attack by residual water adsorbed on the silica. This leads to hydration and the formation of a β-diketone byproduct (1-(3-fluoro-4-methoxyphenyl)propane-1,3-dione), rendering the compound2[2].

To prevent this, the protocol relies on wet loading and rapid isocratic elution . Dry loading is strictly prohibited, as evaporating the crude mixture directly onto silica maximizes surface contact time with active acidic sites and exacerbates degradation.

Degradation A 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one (Intact Terminal Ynone) B Prolonged Silica Gel Exposure (Acidic Silanol Groups) A->B C Electrophilic Activation of Alkyne B->C D Nucleophilic Attack by Adsorbed H2O C->D E 1-(3-fluoro-4-methoxyphenyl)propane-1,3-dione (β-Diketone Degradation Product) D->E

Figure 1: Acid-catalyzed hydration pathway of terminal ynones on silica gel.

Precision Experimental Protocol

This protocol is designed as a self-validating system: every phase includes a verifiable checkpoint to ensure the structural integrity of the ynone is maintained.

Phase 1: Column Preparation (Wet Packing)
  • Stationary Phase Selection: Use standard Silica Gel 60 (230–400 mesh). Calculate the required mass at a 50:1 ratio (silica to crude mixture) to ensure high resolution without creating an excessively long column volume.

  • Slurry Preparation: Suspend the silica gel in 100% Hexanes. Pour the slurry into the glass column in a single, continuous motion to prevent banding or channeling.

  • Bed Consolidation: Apply compressed air (max 2 psi) to pack the bed tightly.

    • Validation Checkpoint: Ensure the top of the silica bed is perfectly flat. Add a 0.5 cm protective layer of washed sea sand to prevent physical disruption of the bed during loading.

Phase 2: Wet Loading & Elution
  • Sample Dissolution: Dissolve the crude 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one in a minimal volume of Dichloromethane (DCM) (e.g., 1 mL per 500 mg of crude).

    • Causality: DCM provides excellent solubility, and its high density allows the sample to sink evenly into the sand layer, preventing peak tailing and uneven elution fronts.

  • Loading: Carefully apply the DCM solution dropwise to the sand layer. Drain the solvent until the liquid level is exactly flush with the top of the sand.

  • Elution: Elute isocratically using a 10:1 mixture of Hexanes/Ethyl Acetate, a standard system for 3[3] of related ynones.

    • Causality: Isocratic elution prevents the sudden polarity shifts that can cause co-elution of closely related impurities, while maintaining a fast flow rate limits the compound's residence time on the acidic silica.

Workflow A Crude Mixture (Dissolved in DCM) B Wet Loading (Silica Gel 60) A->B C Flash Elution (Hexanes:EtOAc 10:1) B->C D TLC Monitoring (UV 254nm / KMnO4) C->D E E D->E F Pure Ynone (Target Compound) E->F

Figure 2: Optimized flash chromatography workflow for terminal ynone purification.

Phase 3: Fraction Collection & Self-Validation
  • TLC Monitoring: Spot fractions on silica-coated aluminum plates. Develop in 10:1 Hexanes/EtOAc.

  • Detection: First, visualize under UV light (254 nm). Second, dip the plate in KMnO₄ stain and heat gently. The target ynone will appear as a distinct yellow spot against a purple background.

  • Purity Validation (The FeCl₃ Test): To confirm the absence of the hydrated β-diketone byproduct, spot the peak fraction and expose it to a 1% FeCl₃ solution. A deep red/purple color indicates enolization (β-diketone contamination). A negative result validates the success of the rapid elution.

Phase 4: Concentration
  • Solvent Removal: Combine pure fractions and concentrate via rotary evaporation.

  • Temperature Control: Maintain the water bath strictly below 30°C.

    • Causality: Terminal ynones are prone to thermal polymerization. High temperatures during concentration will result in a darkened, intractable oil.

Data Presentation & Troubleshooting

Table 2: Mobile Phase Optimization Data

Solvent System (Hexanes:EtOAc)Target Ynone R_fImpurity ResolutionProtocol Recommendation
100:00.00NoneToo non-polar; product retained at baseline.
20:10.15ExcellentElution too slow; high risk of on-column hydration.
10:1 0.35 Optimal Ideal balance of speed and resolution.
4:10.65PoorCo-elution with polar byproducts.

Table 3: Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Significant streaking on TLCAcid-catalyzed interaction with silanol groupsPre-treat silica with 1% Triethylamine (Et₃N) in hexanes prior to loading.
Product turns dark brown during rotovapThermal degradation / polymerizationLower water bath temperature to <30°C; backfill flask with inert gas (N₂/Ar).
Presence of a lower R_f spot (UV active)On-column hydration to β-diketoneIncrease flow rate during flash chromatography; strictly avoid dry loading.

References

  • BenchChem Technical Support. "Purification of Ynone." BenchChem.
  • University of Tasmania Open Access Repository. "Investigating applications of photocatalysis in synthesis and exploring original approaches to N-Heterocycles." University of Tasmania.
  • The Journal of Organic Chemistry. "Metal-free, Regio-, and Stereo-Controlled Hydrochlorination and Hydrobromination of Ynones and Ynamides." ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one

Welcome to the Technical Support Center for Aryl Ynone Synthesis . This portal is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aryl Ynone Synthesis . This portal is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one , a highly valuable Michael acceptor and heterocyclic building block.

Below, you will find validated methodologies, optimization matrices, and a dedicated troubleshooting desk to resolve common bottlenecks such as stalled oxidations, over-oxidation, and Grignard addition failures.

System Overview & Synthetic Workflow

The synthesis of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one is most reliably achieved via a two-step sequence:

  • Nucleophilic Addition: The reaction of 3-fluoro-4-methoxybenzaldehyde with ethynylmagnesium bromide to form a sensitive propargylic benzylic alcohol.

  • Controlled Oxidation: The conversion of the secondary alcohol to the corresponding ynone. Thermal oxidation of electron-deficient or sterically hindered propargylic benzylic alcohols can be acutely challenging, sometimes returning unreacted starting material if the oxidant is not properly calibrated[1].

G Start 3-Fluoro-4-methoxy benzaldehyde Grignard Step 1: Nucleophilic Addition (Ethynylmagnesium bromide, THF, 0°C) Start->Grignard Alcohol 1-(3-fluoro-4-methoxyphenyl) prop-2-yn-1-ol Grignard->Alcohol Trouble1 Issue: Low Conversion Fix: Check Grignard titer, ensure anhydrous conditions Grignard->Trouble1 Oxidation Step 2: Oxidation (Active MnO2 or DMP, DCM, RT) Alcohol->Oxidation Product 1-(3-fluoro-4-methoxyphenyl) prop-2-yn-1-one Oxidation->Product Trouble2 Issue: Stalled Oxidation Fix: Use 10-20 eq active MnO2 or switch to DMP Oxidation->Trouble2

Workflow and troubleshooting nodes for the synthesis of the target aryl ynone.

Validated Methodologies (Knowledge Base)

Every protocol described below is designed as a self-validating system , ensuring you can analytically confirm the success of each step before proceeding.

Step 1: Synthesis of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-ol

Causality Note: Tetrahydrofuran (THF) is strictly required as the solvent because its oxygen lone pairs coordinate to and stabilize the organomagnesium species. The reaction is initiated at 0 °C to suppress the enolization of the aldehyde (though lacking alpha-protons, the low temperature prevents unwanted side reactions with the electron-rich aromatic ring).

  • Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add 3-fluoro-4-methoxybenzaldehyde (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Nucleophilic Addition: Dropwise add ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv) over 30 minutes. Maintain the internal temperature below 5 °C to prevent dimerization of the alkyne.

  • Propagation: Stir at 0 °C for 1 hour, then remove the ice bath. Allow the system to warm to room temperature (RT) and stir for an additional 2 hours.

  • Quench & Extraction: Cool the reaction back to 0 °C and quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR (CDCl₃). The reaction is successful if the aldehyde proton (~9.8 ppm) has disappeared, replaced by a distinct benzylic CH-OH doublet at ~5.4 ppm and a terminal alkyne proton triplet at ~2.6 ppm.

Step 2: Oxidation to 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one

Causality Note: Propargylic alcohols are notoriously sensitive to over-oxidation. Manganese(IV) Oxide (MnO₂) operates via a single-electron transfer mechanism that is highly dependent on the surface area and hydration state of the reagent. Initiating the reaction at 0 °C mitigates the initial exotherm, preventing the cleavage of the carbon-carbon triple bond[2].

  • Preparation: Dissolve the validated 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-ol (1.0 equiv) in anhydrous Dichloromethane (CH₂Cl₂, 0.1 M).

  • Oxidant Loading: Cool the solution to 0 °C. Add highly active Manganese(IV) Oxide powder (MnO₂, 15.0 equiv) in three equal portions over 15 minutes.

  • Oxidation: Remove the ice bath. Stir the black suspension vigorously at RT for 12–16 hours.

  • Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 4:1). The ynone product will elute higher (less polar) than the starting alcohol.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the spent manganese salts. Wash the filter cake thoroughly with excess CH₂Cl₂.

  • Self-Validation Checkpoint: Concentrate the filtrate and analyze via ¹H NMR. The benzylic proton at ~5.4 ppm must be completely absent, and the terminal alkyne proton should shift downfield (typically ~3.4 ppm) due to the conjugation with the newly formed carbonyl.

Reaction Optimization Matrix (Data Analytics)

Selecting the right oxidant is critical for propargylic systems. Use the table below to balance yield, chemoselectivity, and scalability based on your lab's specific constraints.

Oxidation MethodReagents & ConditionsTemp ProfileTypical YieldChemoselectivity & Mechanistic Notes
Active MnO₂ MnO₂ (15 eq), CH₂Cl₂0 °C → RT75–85%High. Cost-effective and scalable. Requires highly active MnO₂ powder; poor quality MnO₂ will stall the reaction[2].
Dess-Martin DMP (1.2 eq), NaHCO₃, CH₂Cl₂0 °C → RT85–95%Excellent. Mildest approach. Prevents alkyne cleavage and is ideal for highly sensitive or electron-deficient substrates[3].
Electrochemical TFNHPI mediator, PyridineRT65–75%Excellent. Green alternative. Ideal for intransigent benzylic alcohols that fail under thermal conditions[4].
Swern (COCl)₂, DMSO, Et₃N, CH₂Cl₂-78 °C → RT60–70%Moderate. Risk of side reactions (e.g., Pummerer-type byproducts) with the electron-rich methoxy-aromatic ring.

Troubleshooting Desk (FAQs)

Q: Why am I seeing low conversion during the Grignard addition to 3-fluoro-4-methoxybenzaldehyde? A: Low conversion in Step 1 is almost exclusively a moisture issue or a degraded Grignard reagent. Ethynylmagnesium bromide is highly prone to absorbing atmospheric moisture, which quenches the reagent into acetylene gas. Fix: Titrate your Grignard reagent before use. If the titer is low, use a fresh bottle. Additionally, ensure your glassware is flame-dried and the THF is freshly distilled or drawn from a solvent purification system.

Q: My oxidation with MnO₂ is stalling at 50% conversion. How can I drive it to completion? A: The oxidation of propargylic benzylic alcohols with MnO₂ is a heterogeneous surface reaction. If it stalls, the active sites on your MnO₂ are likely saturated or the reagent was deactivated by ambient moisture[1]. Fix: Do not simply heat the reaction, as this will cause alkyne cleavage. Instead, filter off the spent MnO₂ through Celite, resuspend the crude mixture in fresh CH₂Cl₂, and add a fresh batch of activated MnO₂ (10 equivalents).

Q: I observe multiple spots on my TLC during oxidation, indicating over-oxidation or cleavage. What is the mechanism, and how do I stop it? A: Strong oxidants can cleave the alkyne to yield 3-fluoro-4-methoxybenzoic acid. This occurs when the oxidant attacks the electron-rich triple bond rather than the benzylic alcohol. Fix: Switch to Dess-Martin Periodinane (DMP). DMP operates via a highly ordered cyclic transition state that is strictly selective for the hydroxyl group, entirely avoiding the alkyne moiety[3]. Always buffer DMP oxidations with NaHCO₃ to neutralize the acetic acid byproduct, which can otherwise catalyze side reactions.

Q: How does the 3-fluoro-4-methoxy substitution pattern affect the stability of the final ynone? A: The electron-withdrawing fluorine atom and the electron-donating methoxy group create a strong "push-pull" electronic effect across the aromatic ring. This significantly increases the electrophilicity of the ynone, making it a highly potent Michael acceptor. Fix: Due to this high reactivity, the isolated 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one should be stored strictly at -20 °C under an inert argon atmosphere to prevent spontaneous polymerization or degradation via ambient nucleophiles.

References

  • [1] Electrochemically Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols - PMC. National Institutes of Health (NIH). URL:

  • [4] Pseudo High-Throughput Development and Optimization of the Electrochemical Oxidation of Sensitive Propargylic Benzylic Alcohols. ChemRxiv. URL:

  • [2] Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journals. URL:

  • [3] Table of Contents (Dess-Martin Oxidation of Propargylic Alcohols). Royal Society of Chemistry (RSC). URL:

Sources

Optimization

Technical Support Center: Purification of Fluorinated Organic Compounds

Welcome to the technical support center for the purification of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying molecules containing fluorine. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, enhancing metabolic stability, binding affinity, and bioavailability.[1][2] However, these same properties often complicate standard purification protocols.[3]

This resource provides in-depth, field-proven insights through a series of frequently asked questions and detailed troubleshooting guides to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What makes fluorinated organic compounds so challenging to purify?

The primary challenges stem from the unique physicochemical properties conferred by the highly electronegative fluorine atom. These include:

  • Altered Polarity and Lipophilicity: Fluorination significantly impacts a molecule's electron distribution. While a single fluorine atom can increase polarity, polyfluorination often leads to a sharp increase in lipophilicity, creating compounds that are poorly soluble in common organic solvents but also insoluble in water.[3][4] This unusual solubility profile can make both chromatographic separation and crystallization difficult.

  • Changes in pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups (e.g., amines or carboxylic acids).[3][4] This shift in ionization state affects the compound's behavior in pH-dependent purification methods like reverse-phase HPLC and ion-exchange chromatography.

  • Unique Intermolecular Interactions: Fluorinated compounds can engage in specific interactions, such as dipole-dipole and fluorous-fluorous interactions.[3] While these can be exploited for purification (see F-SPE), they can also interfere with standard purification techniques like crystallization by disrupting predictable packing arrangements.[5][6]

  • Co-elution with Impurities: Partially fluorinated impurities or non-fluorinated analogues with similar structures can be exceptionally difficult to separate from the target compound due to their similar polarity and size.[3][7]

Q2: What are the most effective purification techniques for fluorinated compounds?

There is no single "best" technique; the optimal method depends on the compound's properties and the nature of the impurities. The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful and versatile tool. Success hinges on the careful selection of the stationary phase (e.g., traditional C18, or specialized fluorinated phases) and mobile phase conditions.[3][8][9]

  • Fluorous Solid-Phase Extraction (F-SPE): This technique specifically leverages the "fluorous effect"—the tendency of highly fluorinated compounds to self-associate and separate from non-fluorinated (hydrocarbon) phases. It is excellent for separating highly fluorinated target molecules from non-fluorinated reagents and byproducts.[3][10]

  • Crystallization: When successful, crystallization is an excellent method for achieving high purity on a large scale. However, finding suitable solvent conditions can be challenging due to the unique solubility profiles and intermolecular forces of fluorinated molecules.[3][5][11]

  • Column Chromatography: Standard silica gel or alumina chromatography remains a fundamental technique, though the altered polarity of fluorinated compounds can lead to unexpected elution behavior compared to their non-fluorinated analogs.[1]

Q3: How does the "fluorous effect" aid in purification?

The "fluorous effect" describes the phenomenon where highly fluorinated molecules exhibit low solubility in both hydrocarbon-based organic solvents and aqueous solutions, leading them to form a third, "fluorous," phase.[10] This principle is the basis for fluorous solid-phase extraction (F-SPE). In F-SPE, a crude reaction mixture is passed through a silica-based cartridge functionalized with perfluoroalkyl chains.

  • Loading/Washing: Non-fluorous and lightly fluorinated compounds have little affinity for the fluorous stationary phase and are washed away with a "fluorophobic" solvent like methanol/water.[3]

  • Elution: The highly fluorinated target compound is strongly retained and is subsequently eluted with a "fluorophilic" solvent, such as acetonitrile or a perfluorinated solvent.[3]

This technique provides an elegant and highly selective method for purifying products from non-fluorous starting materials and reagents.[10]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is often the go-to method for purifying fluorinated compounds due to its high resolving power. However, their unique properties can lead to common issues.

HPLC Troubleshooting Logic

cluster_problems Common HPLC Problems cluster_solutions Potential Solutions & Optimizations A Poor Peak Shape (Tailing/Fronting) S1 Adjust Mobile Phase pH (Add 0.1% TFA or Formic Acid) A->S1 Cause: Ionization state flux S2 Reduce Sample Load/ Injection Volume A->S2 Cause: Column overload B Co-elution of Target and Impurity S3 Switch to a Fluorinated Stationary Phase (PFP, FPP) B->S3 Cause: Insufficient selectivity on C18 S4 Optimize Gradient Slope (Make it shallower) B->S4 Cause: Gradient too steep C Irreproducible Retention Times S5 Use a Column Oven for Temperature Control C->S5 Cause: Temperature fluctuations S6 Ensure Consistent Mobile Phase Preparation C->S6 Cause: Inconsistent solvent prep

Caption: Troubleshooting logic for common HPLC purification issues.

Common HPLC Problems & Solutions
Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Poor Peak Shape (Tailing) Secondary Interactions/Ionization: The compound's pKa may be altered by fluorine, causing it to interact with residual silanols on the silica support or exist in multiple protonation states at the mobile phase pH.[3]Adjust Mobile Phase pH: Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This ensures that acidic/basic functional groups are fully protonated, preventing mixed-mode interactions and leading to sharper peaks.[3]
Poor Peak Shape (Fronting) Column Overload / Poor Solubility: Too much sample has been injected, or the compound is not fully soluble in the mobile phase at the point of injection.[3]Reduce Sample Load: Decrease the concentration or injection volume. Match Sample Solvent: Dissolve the sample in a solvent that is as weak as, or weaker than, the initial mobile phase conditions to ensure proper focusing on the column head.[3]
Co-elution with Impurities Insufficient Selectivity: The impurity and target compound have very similar hydrophobicity, making them difficult to resolve on a standard C18 column.Switch to a Fluorinated Stationary Phase: Use a column with a pentafluorophenyl (PFP) or other fluorinated stationary phase. These phases offer alternative separation mechanisms beyond simple hydrophobicity, such as dipole-dipole, π-π, and shape-selective interactions, which can resolve structurally similar halogenated compounds.[8][9] Optimize the Gradient: Employ a shallower gradient to increase the resolution between closely eluting peaks.[12]
Irreproducible Retention Times Temperature Fluctuations / Mobile Phase Inconsistency: The laboratory temperature is not stable, or mobile phases are not prepared identically between runs.[3]Use a Column Oven: Maintain a constant, slightly elevated temperature (e.g., 30-40 °C) to ensure consistent retention times. Precise Mobile Phase Preparation: Use volumetric flasks and graduated cylinders for accurate and repeatable solvent preparation.[3]
Experimental Protocol: HPLC Method Development for a Novel Fluorinated Compound
  • Initial Scouting Run (Generic Gradient):

    • Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV (scan for optimal wavelength if unknown).

    • Rationale: This initial run provides a baseline chromatogram and indicates the approximate hydrophobicity of the compound.

  • Analysis of Initial Run:

    • If the peak is sharp and well-retained, proceed to optimize the gradient for purification.

    • If the peak tails, switch the mobile phase modifier to 0.1% TFA. TFA is a stronger ion-pairing agent and is often more effective at sharpening peaks for fluorinated amines.[3]

    • If resolution from impurities is poor, proceed to Step 3.

  • Alternative Selectivity Screening:

    • Column: Switch to a Pentafluorophenyl (PFP) column.

    • Rationale: PFP columns provide unique selectivity for halogenated and aromatic compounds and may resolve impurities that co-elute on C18.[8]

    • Repeat the scouting run from Step 1. Compare the chromatograms from the C18 and PFP columns to determine which provides better separation.

  • Gradient Optimization for Preparative Scale:

    • Based on the best scouting run, design a shallower gradient around the elution point of your target compound. For example, if the compound eluted at 60% B, design a gradient from 45% to 75% B over 20-30 minutes. This will maximize the resolution between the target and any closely eluting impurities.

Troubleshooting Guide: Crystallization

Crystallization can be a cost-effective and scalable purification method, but the unique intermolecular forces of fluorinated compounds can make it unpredictable.[5]

Crystallization Troubleshooting Logic

cluster_problems Common Crystallization Problems cluster_solutions Potential Solutions & Optimizations A Compound 'Oils Out' S1 Cool Solution More Slowly A->S1 Cause: Supersaturation too high S2 Use a More Dilute Solution A->S2 Cause: Impurities present B No Crystals Form S3 Try Solvent/ Anti-Solvent System B->S3 Cause: Too soluble in chosen solvent S4 Concentrate Solution by Slow Evaporation B->S4 Cause: Solution not saturated S5 Add a Seed Crystal B->S5 Cause: Nucleation barrier too high C Low Recovery S6 Minimize Hot Solvent Volume C->S6 Cause: Too much solvent used S7 Cool to Lower Temperature (Ice Bath/Freezer) C->S7 Cause: Significant solubility in cold solvent

Caption: Troubleshooting logic for common crystallization issues.[3][11]

Common Crystallization Problems & Solutions
Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Compound "Oils Out" High Degree of Supersaturation / Presence of Impurities: The solution is cooled too quickly, or impurities are inhibiting the formation of a crystal lattice, causing the compound to separate as a liquid phase.[3]Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before moving it to a colder environment. Use a More Dilute Solution: Start with a slightly larger volume of solvent to avoid excessive supersaturation upon cooling. Pre-purify: If impurities are suspected, purify the material by another method (e.g., column chromatography) before attempting crystallization.[3]
No Crystals Form Solution is Not Saturated / Compound is Too Soluble: There is not enough solute for crystals to form, or the chosen solvent is too good at solvating the molecule even at low temperatures.[11]Concentrate the Solution: Slowly evaporate the solvent until you observe slight turbidity, then allow it to cool. Use an Anti-Solvent: Dissolve the compound in a "good" solvent, then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes cloudy. Add a Seed Crystal: Introduce a tiny crystal from a previous batch to provide a nucleation site.[11]
Multiple Polymorphs or Solvates Form Complex Crystal Landscape: Fluorinated compounds can exhibit rotational disorder and form different crystal packing arrangements (polymorphs) or trap solvent molecules (solvates) depending on the conditions.[5]Rigorous Solvent Screening: Systematically screen a wide variety of solvents and cooling rates. Robotic screening can be a useful tool to explore a wider parameter space.[5] Characterize Thoroughly: Use techniques like XRPD (X-ray Powder Diffraction) to analyze the solid forms obtained under different conditions. It's important to identify the most thermodynamically stable form.[5]
Experimental Protocol: Screening Solvents for Crystallization
  • Solubility Testing:

    • Place a small amount (5-10 mg) of your crude fluorinated compound into several different vials.

    • To each vial, add a different solvent dropwise at room temperature, vortexing between additions. Test a range of polarities:

      • Non-polar: Hexanes, Toluene

      • Intermediate: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetonitrile (ACN)

      • Polar: Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Water

    • Record whether the compound is soluble, sparingly soluble, or insoluble at room temperature.

  • Identifying Potential Solvents:

    • An ideal single-solvent system is one where the compound is sparingly soluble at room temperature but fully soluble when heated.[3]

    • For vials where the compound was sparingly soluble or insoluble, heat them gently (e.g., in a warm water bath) and observe if it dissolves. If it does, this is a good candidate solvent.

  • Testing a Solvent/Anti-Solvent System:

    • Identify a "good" solvent (one in which the compound is very soluble at room temperature) and a "poor" solvent (one in which it is insoluble). The two solvents must be miscible.

    • Dissolve the compound in a minimal amount of the good solvent.

    • Slowly add the poor solvent dropwise until the solution becomes persistently cloudy.

    • Add a drop or two of the good solvent to redissolve the solid, then allow the solution to stand undisturbed.

  • Performing the Crystallization:

    • Once a promising solvent or solvent system is identified, dissolve the bulk of the material in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator to maximize crystal formation.[11]

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under high vacuum.[11]

References
  • Almac Group. (2023, June 7).
  • Wikipedia. (n.d.). Organofluorine chemistry.
  • Batra, D., & Imperial College London. (2014, October 21). Fluorinated proteins: from design and synthesis to structure and stability. PubMed Central.
  • BenchChem. (2025). Technical Support Center: Purification of Fluoro(imino)phosphane Compounds.
  • Oxford Academic. (n.d.). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis.
  • U.S. Environmental Protection Agency. (2024, January 1). Method 1621: Determination of Adsorbable Organic Fluorine (AOF)
  • BenchChem. (2025, December).
  • Xiao, N., & Yu, Y. B. (n.d.).
  • ResearchGate. (n.d.).
  • LCGC International. (2026, March 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • ResearchGate. (n.d.). (PDF)
  • Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • ACS Publications. (2022, July 1). Crystal Structure Evolution of Fluorine under High Pressure.
  • Smolecule. (2026).
  • Willach, S., & Hollender, J. (n.d.).
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2025, December 29). Research advances in understanding the correlations between fluoroacidity and physicochemical properties of molten fluorides.
  • Google Patents. (n.d.).
  • YouTube. (2023, July 25).
  • BenchChem. (2025).
  • PubMed. (2020, June 25).
  • ACS Publications. (2021, August 24). 18 F-Fluorination: Challenge and Opportunity for Organic Chemists.
  • Hnivko, O., & Shishkin, O. (2019, April 23).

Sources

Troubleshooting

Stability issues of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one in solution

Welcome to the technical support center for 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues that may be encountered when working with this compound in solution.

Introduction to the Molecule

1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one is a molecule of interest in medicinal chemistry and organic synthesis. Its structure incorporates an aryl propargyl ketone, which includes both an α,β-unsaturated ketone system and a terminal alkyne. This combination of functional groups confers a unique reactivity profile but also presents specific stability challenges. Understanding these potential issues is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one that influence its stability?

A1: The stability of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one is primarily dictated by two key functional groups: the propargyl ketone and the terminal alkyne. The conjugated system of the α,β-unsaturated ketone makes the β-carbon susceptible to nucleophilic attack.[1] Additionally, the terminal alkyne proton is weakly acidic and can be abstracted by base, while the triple bond itself can undergo various addition reactions. The electron-withdrawing effect of the fluorine atom on the aromatic ring can further influence the reactivity of the carbonyl group.

Q2: What are the likely degradation pathways for this compound in solution?

A2: Based on its structure, several degradation pathways are plausible:

  • Nucleophilic Addition: The β-carbon of the α,β-unsaturated ketone is electrophilic and can be attacked by nucleophiles. Common nucleophiles in a laboratory setting include water, alcohols (if used as solvents), and amines (if present in reaction mixtures or buffers). This can lead to the formation of β-hydroxy or β-alkoxy ketones.[2]

  • Hydration of the Alkyne: The terminal alkyne can undergo hydration, typically catalyzed by acid or metal ions, to form a methyl ketone.

  • Oxidation: Propargyl systems can be susceptible to oxidation, especially if exposed to air and light over extended periods. This could potentially lead to the formation of carboxylic acids or other oxidized species.[3]

  • Polymerization: Under certain conditions, such as exposure to base or radical initiators, terminal alkynes can polymerize. The α,β-unsaturated ketone moiety may also be susceptible to polymerization.[4]

Q3: What are the recommended storage conditions for 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one?

A3: To ensure the long-term stability of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one, the following storage conditions are recommended:

FormStorage TemperatureAtmosphereLight Conditions
Solid -20°CInert (Argon or Nitrogen)Protect from light (amber vial)
Solution -20°C (or lower)Inert (Argon or Nitrogen)Protect from light (amber vial)

It is advisable to store solutions in small aliquots to avoid repeated freeze-thaw cycles.

Q4: What solvents are recommended for dissolving and storing this compound?

A4: The choice of solvent is critical for the stability of this compound.

  • Recommended: Aprotic, non-nucleophilic solvents are generally preferred. These include:

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF) (ensure it is peroxide-free)

    • Dichloromethane (DCM)

    • Toluene

  • Use with Caution: Protic solvents like methanol and ethanol can act as nucleophiles and may lead to degradation over time. If their use is unavoidable, prepare solutions fresh and use them immediately. Water is also a potential nucleophile, and its presence should be minimized in stock solutions.

  • Avoid: Strongly basic or acidic solutions should be avoided unless they are a required part of a reaction, as they can catalyze degradation.

Q5: How can I monitor the stability of my 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one solution?

A5: Regular monitoring of your solution's stability is good practice. The following analytical techniques are suitable:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity and detecting degradation products. A stability-indicating HPLC method should be developed that can separate the parent compound from any potential degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor for the appearance of new signals corresponding to degradation products.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the molecular weights of any degradation products, which can help in elucidating their structures.[7]

Troubleshooting Guide

Problem 1: I am seeing a new peak in my HPLC chromatogram after storing my compound in a methanol solution.

  • Likely Cause: This is likely due to the nucleophilic addition of methanol to the β-carbon of the α,β-unsaturated ketone.

  • Troubleshooting Steps:

    • Confirm the identity of the new peak using LC-MS. The expected mass would be that of the parent compound + 32 (the mass of methanol).

    • If confirmed, discard the old solution.

    • Prepare fresh solutions in an aprotic solvent like acetonitrile for storage. If methanol is required for your experiment, prepare the solution immediately before use.

Problem 2: The concentration of my stock solution in THF seems to be decreasing over time, even when stored at -20°C.

  • Likely Cause: The THF may contain peroxides, which can initiate radical-based degradation.

  • Troubleshooting Steps:

    • Test your THF for the presence of peroxides using commercially available test strips.

    • If peroxides are present, either purchase fresh, inhibitor-free THF or purify the existing solvent to remove peroxides.

    • Always use high-purity, peroxide-free solvents for preparing stock solutions of sensitive compounds.

Problem 3: My solid compound has developed a yellowish or brownish color upon storage.

  • Likely Cause: This could be due to oxidation or photodecomposition, especially if the compound was not stored under an inert atmosphere and protected from light.

  • Troubleshooting Steps:

    • Check the purity of the material by HPLC or NMR.

    • If significant degradation has occurred, the compound may need to be re-purified.

    • Ensure that the solid is stored in a tightly sealed amber vial, with the headspace flushed with an inert gas like argon or nitrogen, and stored at the recommended low temperature.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Allow the solid 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one to warm to room temperature before opening the container to prevent condensation of atmospheric moisture.

  • Weigh the desired amount of the solid in a clean, dry vial.

  • Add the appropriate volume of a recommended aprotic solvent (e.g., acetonitrile) to achieve the desired concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • If the solution is to be stored, flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing tightly.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store at -20°C, protected from light.

Protocol 2: Forced Degradation Study to Assess Stability

A forced degradation study can help to identify potential degradation products and establish a stability-indicating analytical method.[8][9]

  • Preparation of Stock Solution: Prepare a stock solution of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.[2]

    • Thermal Stress: Place a sealed vial of the stock solution in an oven at a controlled temperature (e.g., 60°C).

    • Photolytic Stress: Expose a solution in a clear vial to a light source that provides both UV and visible light.

  • Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to monitor the disappearance of the parent compound and the appearance of degradation products.

Visualizations

Potential Degradation Pathways

parent 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one nuc_add Nucleophilic Addition Product (e.g., from H2O, ROH) parent->nuc_add Nucleophile (H2O, ROH) alk_hyd Alkyne Hydration Product (Methyl Ketone) parent->alk_hyd H2O, H+ or Metal Catalyst oxid Oxidation Products (e.g., Carboxylic Acid) parent->oxid O2, Light poly Polymerization parent->poly Base or Radical Initiator

Caption: Potential degradation pathways for 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one.

Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in ACN) acid Acidic Hydrolysis prep_stock->acid base Basic Hydrolysis prep_stock->base oxid Oxidation prep_stock->oxid thermal Thermal prep_stock->thermal photo Photolytic prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling hplc HPLC / LC-MS Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

References

  • Fiveable. (2025, August 15). α,β-unsaturated ketones Definition - Organic Chemistry Key...
  • Zhao, P.-S., et al. (n.d.). 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. PMC. Retrieved from [Link]

  • Zhao, P.-S. (n.d.). 3-(2-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. PMC. Retrieved from [Link]

  • Drug Discovery and Development. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Aktaş Anıl, D., & Polat, M. F. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. Retrieved from [Link]

  • Lindsley, C. W., et al. (n.d.). 2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Patel, Y., & Shah, N. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Katritzky, A. R., et al. (2023, July 31). Synthesis of Chiral Tertiary Allylic- and Propargylic Fluorides from Nonaflates of Chiral α-Fluorinated β-Keto Dicarbonyl Compounds. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl fluoride synthesis by fluorination. Retrieved from [Link]

  • de la Torre, G., & García, O. (2023, April 11). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. Retrieved from [Link]

  • EPO. (n.d.).
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • Sloop, J. C., et al. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
  • Padron, J. M., et al. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI.
  • Zhang, X., & Larock, R. C. (n.d.). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)
  • Google Patents. (n.d.). (12)
  • Zhao, P. S., et al. (2009, May 29). 3-(4-Fluoro-phen-yl)-1-(4-methoxy-phen-yl)prop-2-en-1-one. PubMed. Retrieved from [Link]

  • Wang, C., et al. (2022, July 15). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage.
  • Fun, H.-K., et al. (2007, March). 3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one.
  • ACG Publications. (n.d.). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

  • Yang, S.-R., et al. (n.d.). 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. PMC.
  • Li, Y., et al. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC.
  • Jurásek, B., et al. (n.d.).
  • Robinson, R. S., et al. (2018, September 12). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one.
  • ResearchGate. (n.d.). Degradation of aralkyl or alkyl methyl ketones | Download Table.
  • Hu, J., et al. (n.d.).
  • Beilstein Journals. (2024, December 16). Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophases.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • ResearchGate. (n.d.).
  • National Metrology Institute of Japan. (2017, March 31). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
  • IS MUNI. (n.d.).
  • Bhat, A., et al. (2023, September 26).
  • IJCRT.org. (2022, October 10).
  • Chemistry LibreTexts. (2019, January 14). 3.10: Properties of Aldehydes and Ketones.
  • ResearchGate. (2016, August 2). How can we resolve solubility of insoluble organic synthetic compounds?
  • Publications Office of the European Union. (n.d.). 2 Overview on PFAS analytical methods.
  • ResearchGate. (n.d.).
  • American Chemical Society. (2022, February 24).
  • Organic Chemistry Portal. (n.d.). Studies on Elimination Pathways of β-Halovinyl Ketones Leading to Allenyl and Propargyl Ketones and Furans under the Action of Mild Bases.

Sources

Optimization

Topic: Preventing Decomposition of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one During Workup

Technical Support Center: Troubleshooting Guide Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the isolation and handling of 1-(3-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the isolation and handling of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one , a highly reactive terminal aryl ynone. Below, we break down the mechanistic causes of its degradation and provide field-validated, self-contained protocols to ensure high-yield isolation.

FAQ Section 1: The Chemistry of Decomposition

Q: Why does my ynone completely degrade during a standard aqueous workup? A: Terminal ynones are exceptionally potent Michael acceptors. While the 4-methoxy group on the aryl ring provides some electron-donating resonance stabilization to the system, the terminal alkyne ( β -carbon) remains highly electrophilic.

When you expose the crude reaction mixture to standard aqueous basic workups (e.g., using NaHCO3​ , Na2​CO3​ , or NaOH to neutralize acids), hydroxide ions or water act as nucleophiles. They attack the terminal alkyne carbon via a Michael-type addition. This initiates a rapid hydration reaction that converts your desired ynone into 1-(3-fluoro-4-methoxyphenyl)propane-1,3-dione (a β -diketone). Furthermore, basic conditions can trigger retro-aldol-type cleavage or extensive oligomerization, which is visually indicated by the reaction mixture turning dark brown or black.

Q: Can I purify this compound using standard silica gel chromatography? A: It is highly discouraged unless modified. The slightly acidic and highly polar surface of standard silica gel catalyzes the hydration of the terminal alkyne. Prolonged exposure on a column will lead to significant yield losses. If chromatography is unavoidable, you must use neutral, deactivated alumina or silica gel that has been pre-treated with 1% triethylamine (and thoroughly flushed with a non-polar solvent prior to loading).

FAQ Section 2: Workup Optimization

Q: What is the best oxidation method to avoid aqueous workup entirely? A: To prevent hydration, we strongly recommend synthesizing the ynone via the oxidation of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-ol using either 2-Iodoxybenzoic acid (IBX) or Dess-Martin Periodinane (DMP).

  • For IBX oxidations: You can bypass aqueous basic extraction entirely by precipitating the byproducts with cold water and filtering the biphasic mixture through a pad of Celite[1].

  • For DMP oxidations: A modified anhydrous workup involving dilution with pentane to precipitate the iodinane byproducts is highly effective for isolating sensitive alkynyl carbonyls[2].

Quantitative Data: Impact of Workup Conditions on Ynone Recovery

The following table summarizes the causality between specific workup conditions and the survival rate of the terminal ynone.

Workup ConditionTemperatureTimeYnone Recovery (%)Primary Decomposition Pathway
1.0 M NaOH (aq) 25 °C10 min0%Complete polymerization / Cleavage
Saturated NaHCO₃ (aq) 25 °C30 min< 40%Hydration to β -diketone
Standard Silica Gel 25 °C60 min~ 50%Hydration / Isomerization
Pentane Precipitation (DMP) -78 °C to 0 °C15 min> 90%None (Stable isolation)
Celite Filtration + EtOAc (IBX) 10 °C to 20 °C10 min> 85%None (Stable isolation)

Validated Methodology: Step-by-Step Protocol

Protocol: Anhydrous Oxidation and Isolation via IBX Objective: Convert 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-ol to the corresponding ynone while establishing a self-validating system to prevent hydration and polymerization.

  • Step 1: Oxidation Setup Dissolve 1.0 equivalent of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-ol in anhydrous DMSO (0.1 M concentration). Cool the reaction flask to 10–15 °C. Causality: Cooling prevents localized exothermic degradation upon the addition of the oxidant.

  • Step 2: Oxidant Addition Add 1.1 equivalents of 2-Iodoxybenzoic acid (IBX) portion-wise. Allow the mixture to slowly warm to room temperature and stir for 4 hours. Causality: IBX is preferred over Jones reagent or standard bleach oxidations because it does not generate water or strong acids/bases in situ, preserving the sensitive alkyne.

  • Step 3: Precipitation of Byproducts (The Critical Workup Step) Instead of partitioning the mixture between an aqueous base and an organic solvent, add an equal volume of cold water dropwise to the DMSO solution, followed immediately by an equal volume of ethyl acetate (EtOAc). Causality: The cold water crashes out the insoluble IBA (iodosobenzoic acid) byproduct without raising the pH, preventing base-catalyzed hydration.

  • Step 4: Celite Filtration Filter the entire biphasic mixture rapidly through a tightly packed pad of Celite. Wash the filter cake with additional cold EtOAc. Validation Checkpoint: The filtrate must remain a clear, pale-yellow biphasic liquid. If the organic layer turns dark brown, it indicates that polymerization has occurred due to localized heating or impurities, and the batch is compromised.

  • Step 5: Phase Separation and Concentration Separate the organic layer, wash once with a minimal amount of cold brine to remove residual DMSO, and dry over anhydrous Na2​SO4​ . Concentrate in vacuo at a bath temperature strictly below 30 °C. Causality: Terminal ynones are thermally sensitive. Elevated temperatures during rotary evaporation will induce oligomerization.

Process Visualization

YnoneWorkup A Propargylic Alcohol Precursor B Oxidation (DMP or IBX) A->B C 1-(3-fluoro-4-methoxyphenyl) prop-2-yn-1-one B->C D Aqueous Basic Workup (NaOH / Na2CO3) C->D  Incorrect  Handling F Anhydrous / Mild Workup (Celite filtration / Pentane) C->F  Correct  Handling E Decomposition (β-diketone hydration / cleavage) D->E G Stable Ynone Isolation F->G

Reaction workflow demonstrating decomposition pathways versus optimal isolation of the aryl ynone.

Sources

Troubleshooting

How to remove starting material from 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one product

Technical Support Center: Purification of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one This guide provides in-depth technical advice and troubleshooting protocols for researchers encountering challenges in purifying 1-(3-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one

This guide provides in-depth technical advice and troubleshooting protocols for researchers encountering challenges in purifying 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one by removing the unreacted starting material, 3-fluoro-4-methoxybenzaldehyde.

Overview of the Purification Challenge

The synthesis of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one often results in a crude product contaminated with the starting aldehyde, 3-fluoro-4-methoxybenzaldehyde. Due to the structural similarities between the aromatic ketone product and the aromatic aldehyde starting material, separation can be non-trivial using standard methods like column chromatography if their polarities are closely matched. This guide outlines several effective strategies that leverage key differences in their chemical reactivity and physical properties.

FAQ 1: What are the key differences between the starting material and the product that can be exploited for purification?

Understanding the distinct properties of your compounds is the first step in designing an effective purification strategy. The primary difference lies in the carbonyl functional group: an aldehyde versus a ketone. This seemingly small difference leads to a significant divergence in chemical reactivity, which we can use to our advantage.

Table 1: Comparative Properties of Starting Material and Product

PropertyStarting MaterialProductRationale for Separation
Structure The core aromatic ring is identical.
Compound Class Aromatic AldehydeAromatic Yn-one (Ketone)Aldehydes are generally more reactive toward nucleophiles than ketones.
Melting Point 34-35 °C[1][2][3]Solid (Predicted)If the product is a stable solid with different solubility characteristics, recrystallization is a viable option.
Reactivity with NaHSO₃ High. Forms a water-soluble bisulfite adduct.[4][5][6]Very Low to None. Most ketones, especially those that are not simple methyl or cyclic ketones, do not react readily with bisulfite.[4][7]This dramatic difference in reactivity allows for a highly selective chemical extraction.

Purification Strategy 1: Selective Chemical Extraction via Bisulfite Wash

This is the most highly recommended method due to its specificity for aldehydes. It is an extractive technique that relies on the chemical reaction of the aldehyde with sodium bisulfite to form a water-soluble salt, leaving the desired ketone product in the organic phase.[6][8]

FAQ 2: How does bisulfite extraction work for separating aldehydes from ketones?

The principle is a classic chemical separation based on differential reactivity. The bisulfite anion (HSO₃⁻) is a nucleophile that readily attacks the electrophilic carbonyl carbon of an aldehyde. This nucleophilic addition reaction forms a stable, ionic α-hydroxy sulfonate salt, often called a "bisulfite adduct".[8] This salt is highly soluble in water and insoluble in common organic solvents. Ketones are significantly less reactive towards this addition reaction due to steric hindrance and electronic effects, and therefore remain in the organic layer during a liquid-liquid extraction.[4][7] The process is also reversible; the aldehyde can be regenerated from the aqueous layer by adding a strong acid or base if recovery is needed.[4][6][9]

Experimental Protocol: Aldehyde Removal with Saturated Sodium Bisulfite

This protocol is designed for a crude reaction mixture that has been worked up and is dissolved in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Preparation : Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.

  • First Extraction : Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Note : Using a water-miscible co-solvent like methanol in the initial reaction mixture can sometimes improve the reaction rate between the aldehyde and the bisulfite before the immiscible solvent is added for extraction.[4][6]

  • Mixing : Stopper the funnel and shake vigorously for 1-2 minutes. Safely vent the funnel periodically to release any pressure buildup. Caution: Sodium bisulfite can generate sulfur dioxide gas, so this protocol should be performed in a well-ventilated fume hood.[4]

  • Separation : Allow the layers to separate fully. The bottom aqueous layer now contains the aldehyde-bisulfite adduct. Drain and collect the aqueous layer.

  • Repeat : For highly contaminated samples, repeat the extraction (Step 2-4) with a fresh portion of saturated NaHSO₃ solution.

  • Washing : Wash the remaining organic layer with an equal volume of deionized water, followed by a wash with saturated sodium chloride (brine) to remove residual water and water-soluble impurities.

  • Drying and Concentration : Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified ketone product.

  • Verification : Assess the purity of the product by TLC or ¹H NMR, checking for the disappearance of the characteristic aldehyde proton peak (~9-10 ppm).

Workflow for Bisulfite Extraction

G cluster_setup Setup cluster_extraction Extraction cluster_separation Separation & Wash cluster_final Final Product Isolation A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Add Saturated NaHSO₃ (aq) A->B 1 C Shake & Vent in Separatory Funnel B->C 2 D Allow Layers to Separate C->D 3 E Drain Aqueous Layer (Contains Aldehyde Adduct) D->E 4a F Organic Layer (Contains Ketone Product) D->F 4b G Wash with H₂O, then Brine F->G 5 H Dry over Na₂SO₄ G->H 6 I Filter & Concentrate H->I 7 J Purified Ketone Product I->J 8

Caption: Workflow for selective aldehyde removal using bisulfite extraction.

Troubleshooting Guide: Bisulfite Wash
  • Q: I still see starting material in my product after the extraction. What should I do?

    • A: This indicates an incomplete reaction. You can perform one or two additional bisulfite washes. Alternatively, increasing the shaking time or adding a small amount of a phase-transfer catalyst can sometimes improve reaction efficiency. Ensure your sodium bisulfite solution is fresh and saturated.

  • Q: An emulsion formed during the extraction. How do I break it?

    • A: Emulsions are common. First, try letting the mixture stand for a longer period. If that fails, adding a small amount of saturated brine can help break the emulsion by increasing the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • Q: My product yield is lower than expected. Where did it go?

    • A: While unlikely, your ketone product may have some minor reactivity or solubility in the aqueous layer. Ensure you are not accidentally discarding any of the organic layer. Another possibility is that the product is partially hydrolyzed or undergoes other side reactions if the bisulfite solution is old or has an inappropriate pH.

Purification Strategy 2: Flash Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[10] This is a viable, albeit potentially less efficient, alternative to chemical extraction.

FAQ 3: When should I choose column chromatography?

Choose column chromatography when:

  • The reaction contains multiple impurities, not just the starting aldehyde, that need to be removed.

  • The product is sensitive to the basic or slightly acidic conditions of a bisulfite wash.

  • The polarity difference between the aldehyde and ketone is significant enough for good separation (ΔRf > 0.2).

  • You need to separate isomers or other byproducts with similar reactivity but different polarity.

Experimental Protocol: Silica Gel Column Chromatography
  • TLC Analysis : First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal system will give the product ketone an Rf value of ~0.3-0.4 and provide maximum separation from the starting aldehyde spot.[10]

  • Column Packing : Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (like DCM). Carefully load the sample onto the top of the silica gel bed.

  • Elution : Run the column by adding the eluent to the top and collecting fractions from the bottom. The less polar compound will typically elute first. Monitor the fractions being collected by TLC.

  • Fraction Pooling : Combine the fractions that contain the pure product (as determined by TLC).

  • Concentration : Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Running the Column cluster_analysis Analysis & Isolation A Develop Eluent System via TLC Analysis B Pack Silica Gel Column A->B D Load Sample onto Column B->D Ready C Dissolve Crude Product in Minimum Solvent C->D E Elute with Solvent D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Pool Pure Fractions G->H Identify Pure I Concentrate Solvent H->I J Purified Ketone Product I->J

Caption: General workflow for purification by flash column chromatography.

Troubleshooting Guide: Column Chromatography
  • Q: The spots for my product and starting material are too close on the TLC plate (low separation).

    • A: You need to optimize your eluent system. If the spots are too high (high Rf), decrease the polarity of the eluent (add more hexane). If they are too low (low Rf), increase the polarity (add more ethyl acetate). Test different solvent systems, such as DCM/methanol or toluene/acetone, if hexane/ethyl acetate fails to provide separation.

  • Q: My compound is streaking on the TLC plate and the column.

    • A: Streaking can be caused by overloading the sample or by a compound that is too acidic or basic for silica gel. Try loading less material. If the problem persists, you can add a small amount (~1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent, though this is less common for neutral aldehydes and ketones.

Purification Strategy 3: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds.[11] It is best used as a final polishing step after the bulk of the aldehyde has been removed by bisulfite extraction or as the primary method if the product crystallizes well and the starting material is highly soluble in the cold solvent.

FAQ 4: Can I use recrystallization as the sole purification method?

This is only effective if there is a significant difference in the solubility of the product and the starting material in a chosen solvent. The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot, while the aldehyde impurity is either very soluble or insoluble at all temperatures. It is often difficult to remove large quantities of an impurity by a single recrystallization.

Experimental Protocol: Recrystallization
  • Solvent Screening : Find a suitable solvent or solvent pair. Place a small amount of your crude product in several test tubes and add a few drops of different solvents to test solubility.

  • Dissolution : Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling : Allow the solution to cool slowly to room temperature. Crystal formation should begin. Cooling too quickly can trap impurities.

  • Ice Bath : Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Filtration : Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing : Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying : Dry the purified crystals in a vacuum oven.

Workflow for Recrystallization

G A Dissolve Crude Solid in Minimum Hot Solvent B Slowly Cool to Room Temperature A->B C Cool in Ice Bath to Maximize Yield B->C D Collect Crystals via Vacuum Filtration C->D E Wash Crystals with Ice-Cold Solvent D->E F Dry Purified Crystals E->F

Caption: Step-by-step process for purification via recrystallization.

Troubleshooting Guide: Recrystallization
  • Q: My compound "oiled out" instead of crystallizing.

    • A: This happens when the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated with impurities. Try reheating the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Using a different solvent with a lower boiling point may also solve the issue.

  • Q: No crystals are forming, even after cooling in an ice bath.

    • A: The solution may not be saturated. You can try to boil off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" from a previous pure batch.

Final Purity Assessment
FAQ 5: How do I confirm the purity of my final product?

Always verify the success of your purification.

  • Thin Layer Chromatography (TLC): The purified product should appear as a single spot, and the spot corresponding to the starting aldehyde should be absent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is definitive. The characteristic aldehyde proton signal for 3-fluoro-4-methoxybenzaldehyde (typically δ 9.8-10.0 ppm) should be completely gone in the spectrum of your purified product.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.[12]

References
  • Boucher, M. et al. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (2018). URL: [Link]

  • Scite.ai. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. URL: [Link]

  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). URL: [Link]

  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. URL: [Link]

  • Agilent. High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX. URL: [Link]

  • Google Patents. US2544562A - Process for recovering aldehydes and ketones.
  • Columbia University. Column chromatography. URL: [Link]

  • Sciencemadness.org. Separation Aldehyde/Ketone. (2010). URL: [Link]

  • Google Patents. US2295760A - Process for separating aldehydes and ketones.
  • PMC. Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. (2020). URL: [Link]

  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). URL: [Link]

  • YouTube. 29. Practical skills - Recrystallisation. (2024). URL: [Link]

  • Chegg.com. Solved Sixth Lab Period. Step3 -- Deprotection of ketone to. (2020). URL: [Link]

  • PubMed. Purification and characterisation of lipoglycan macroamphiphiles from Propionibacterium acnes. (2004). URL: [Link]

  • ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020). URL: [Link]

  • University of Canterbury. RECRYSTALLISATION. URL: [Link]

  • JoVE. Video: Recrystallization - Concept. (2020). URL: [Link]

Sources

Optimization

Technical Support Center: Managing Thermal Instability in Propargyl Ketone Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. Propargyl ketones (ynones) are highly versatile but notoriously fragile intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. Propargyl ketones (ynones) are highly versatile but notoriously fragile intermediates. Because they are highly reactive Michael acceptors with extreme α-acidity, they are prone to thermal decomposition, polymerization, and isomerization.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of propargyl ketones during synthesis.

Diagnostic Workflow for Ynone Degradation

Use the following decision matrix to identify the root cause of thermal or chemical instability in your propargyl ketone synthesis.

TroubleshootingWorkflow Start Propargyl Ketone Synthesis Issue Issue1 Formation of Allenyl Ketones Start->Issue1 Issue2 Polymerization / Thermal Decomposition Start->Issue2 Issue3 Cycloisomerization (e.g., Furanones) Start->Issue3 Check1 Check pH & Base Concentration Issue1->Check1 Check2 Check Residence Time & Temperature Issue2->Check2 Check3 Check for Transition Metals & Protic Solvents Issue3->Check3 Fix1 Use Neutral/Acidic Oxidants (e.g., DMP at 0 °C) Check1->Fix1 Fix2 Implement Continuous Flow or Cryogenic Conditions Check2->Fix2 Fix3 Use Metal-Free Coupling & Aprotic Solvents Check3->Fix3

Diagnostic workflow for resolving propargyl ketone degradation during synthesis.

Frequently Asked Questions (FAQs)

Q1: My terminal propargyl ketone product is consistently contaminated with allenyl ketones. What drives this, and how do I stop it? Causality: Terminal propargyl ketones possess exceptionally high α-acidity due to the adjacent carbonyl and alkyne groups. During standard oxidation of homopropargylic alcohols or during basic workups, the compound easily undergoes a base-catalyzed propargyl-allenyl isomerization[1]. Solution: You must strictly avoid basic conditions. If you are utilizing an oxidation route, employ mild, slightly acidic, or neutral oxidants and maintain temperatures at or below 0 °C[2].

Q2: I observe significant polymerization (dark, insoluble tar) during the cross-coupling of acid chlorides with terminal alkynes. How can I mitigate this? Causality: Traditional Sonogashira-type couplings require elevated temperatures and amine bases. The combination of heat and base triggers the rapid degradation and polymerization of the newly formed, highly electrophilic ynone. Solution: Transition to continuous flow chemistry. Continuous flow reactors drastically reduce the residence time of the thermally sensitive ynone at elevated temperatures, preventing competitive decomposition and increasing space-time yields significantly compared to batch processes[3].

Q3: Why does my propargyl ketone convert into a furan derivative during synthesis? Causality: Propargyl ketones are susceptible to cycloisomerization. In the presence of transition metal catalysts (like Au or Cu) or protic solvents (like water or methanol) at elevated temperatures, the alkyne is activated toward an intramolecular oxa-Michael addition (5-endo-dig cyclization), yielding furanones or furans[4]. Solution: Ensure your reaction environment is strictly aprotic. If utilizing metal catalysis, quench the reaction rapidly at low temperatures to prevent secondary cycloisomerization pathways.

Q4: What is the safest oxidation method for propargyl alcohols that bypasses thermal degradation? Causality: Harsh oxidants (e.g., Jones reagent) or extended heating cause oxidative cleavage. Solution: Use Dess-Martin Periodinane (DMP) in dichloromethane at 0 °C[2], or employ a green, room-temperature catalytic system utilizing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and molecular oxygen[5].

Quantitative Comparison of Synthesis Strategies

To minimize thermal instability, select a synthesis route that aligns with the thermodynamic limits of your specific substrate.

Synthesis StrategyReagents / CatalystOperating TempPrimary Instability RiskRecommended Mitigation
Alcohol Oxidation Dess-Martin Periodinane (DMP)0 °C to 25 °CIsomerization to alleneMaintain neutral/mildly acidic pH; keep T < 25 °C[2].
Aerobic Oxidation DDQ, O₂, HNO₃Room TempOver-oxidation / CleavageMonitor strictly; use molecular oxygen as a mild oxidant[5].
Cross-Coupling CuI, Amines, Acid Chloride> 60 °CPolymerizationSwitch to room-temp Pd-free conditions or continuous flow[3].
Weinreb Amide Addition Alkynyllithium-78 °C to 0 °CThermal decompositionQuench at low temperature; avoid basic aqueous workup.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in visual and analytical checkpoints to ensure thermal degradation has not occurred during the workflow.

Protocol A: Low-Temperature Oxidation via Dess-Martin Periodinane (DMP)

This method prevents the base-catalyzed propargyl-allenyl isomerization by maintaining mild, neutral-to-acidic conditions[2].

  • Preparation: Dissolve the starting propargyl alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

    • Validation Check: The solution must be completely clear. Any cloudiness indicates moisture, which will prematurely degrade the DMP reagent.

  • Oxidation: Add Dess-Martin Periodinane (1.1 to 1.5 equiv) portion-wise over 10 minutes to prevent thermal spiking.

  • Monitoring: Stir at 0 °C for 1 hour, then allow to slowly warm to room temperature.

    • Validation Check: Monitor via TLC. The successful formation of the propargyl ketone is indicated by the appearance of a highly UV-active spot. If the reaction mixture turns dark brown, thermal degradation has initiated; the reaction should remain pale yellow to orange.

  • Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 0.4 M Na₂S₂O₃. Stir vigorously until the organic layer is clear.

    • Validation Check: The biphasic mixture will transition from cloudy to clear as the iodine byproducts are reduced and dissolved.

  • Isolation: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure at a water bath temperature strictly below 25 °C .

    • Validation Check: ¹H NMR must show a sharp alkyne proton and the complete absence of allenic protons (typically found between 5.0–6.5 ppm).

Protocol B: Photochemical Continuous Flow Synthesis

This method bypasses the thermal decomposition inherent to batch cross-coupling by strictly controlling residence time[3].

  • Solution Preparation: Prepare a solution of the aryl aldehyde (1.0 equiv), sulfone-based alkyne (1.5 equiv), and tetrabutylammonium decatungstate (TBADT) photocatalyst in a suitable degassed solvent.

  • Flow Calibration: Prime the continuous flow reactor. Set the flow rate to ensure a strict residence time of exactly 1 hour inside the irradiated coil (e.g., 10 mL reactor coil).

  • Irradiation & Collection: Pump the mixture through the reactor under UV/Vis irradiation. Collect the output stream in a flask pre-cooled to 0 °C.

    • Validation Check: The eluting solution should maintain a consistent color profile. The appearance of dark, insoluble particulates in the tubing indicates localized overheating or extended residence time (flow rate too slow).

  • Purification: Evaporate the solvent under reduced pressure (water bath < 30 °C) and purify via flash chromatography.

References

  • Cycloisomerization of Bifunctionalized Allenes: Synthesis of 3(2H)-Furanones in Water. The Journal of Organic Chemistry - ACS Publications. 4

  • Synthesis of Allenes by Isomerization Reactions. knv.de. 1

  • Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes - PMC. nih.gov. 3

  • CN103880617A - Method for preparing acetylenic ketone through oxidizing propargyl alcohol. google.com. 5

  • Total Synthesis of 4-epi-Bengamide E - MDPI. mdpi.com. 2

Sources

Reference Data & Comparative Studies

Validation

Computational Benchmarking and Reactivity Guide: DFT Analysis of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one

As drug development increasingly relies on predictive computational models to streamline synthesis and target binding, understanding the precise electronic properties of pharmacophore precursors is critical. Alkynones—sp...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on predictive computational models to streamline synthesis and target binding, understanding the precise electronic properties of pharmacophore precursors is critical. Alkynones—specifically 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one—are highly versatile Michael acceptors used in the synthesis of pyrazoles, triazoles, and pyrimidines.

This guide provides an objective comparison of Density Functional Theory (DFT) methodologies for analyzing conjugated alkynones, alongside a comparative reactivity analysis of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one against its structural alternatives. By understanding the causality behind substituent effects and functional selection, researchers can build self-validating computational workflows that accurately predict synthetic outcomes.

Methodological Comparison: Selecting the Optimal DFT Functional

The choice of DFT functional dictates the accuracy of predicted reaction barriers and orbital energies. While many researchers default to legacy functionals, the conjugated nature of alkynones requires a more nuanced selection.

  • B3LYP (The Baseline): B3LYP is ubiquitous for ground-state geometry optimizations due to its computational efficiency. However, it systematically underestimates reaction barriers in aza-Michael additions and fails to account for medium-range electron correlation.

  • M06-2X (The Kinetic Standard): For modeling the transition states of nucleophilic attacks on the alkynone triple bond, M06-2X is vastly superior. As demonstrated in benchmark studies on enamine and aminal equilibria, in predicting accurate thermochemistry and free energy (ΔG°) values[1].

  • wB97XD (The Non-Covalent Specialist): When analyzing the alkynone in explicit solvent models or investigating π-π stacking interactions during target binding, wB97XD is recommended. It includes empirical dispersion corrections that capture long-range interactions missed by standard hybrid functionals[2].

For the reactivity analysis of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one, M06-2X/6-311+G(d,p) is the optimal choice, providing the best balance of kinetic accuracy and orbital energy estimation.

Comparative Reactivity Analysis: Target vs. Alternatives

To understand the unique value of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one (Compound A), we must compare its electronic parameters against the unsubstituted 1-phenylprop-2-yn-1-one (Compound C) and the non-fluorinated 1-(4-methoxyphenyl)prop-2-yn-1-one (Compound B).

The reactivity of these compounds towards nucleophiles (e.g., in the [3]) is governed by their Global Electrophilicity Index (ω). As defined by , ω measures the energy stabilization of a system when it acquires electrons, calculated via chemical potential (μ) and chemical hardness (η)[4].

The Causality of Substituent Effects
  • The +M Effect (Compound B): Adding a methoxy group at the para position introduces a strong resonance donation (+M effect). This pushes electron density into the conjugated system, raising the Lowest Unoccupied Molecular Orbital (LUMO) energy and significantly decreasing the compound's electrophilicity.

  • The -I Effect (Compound A): Introducing a highly electronegative fluorine atom at the meta position exerts a strong inductive withdrawal (-I effect). Because it is meta to the carbonyl, it does not disrupt the resonance of the methoxy group but inductively pulls electron density away from the alkyne. This precisely lowers the LUMO back down, restoring and even enhancing the electrophilic character while maintaining the metabolic stability provided by the C-F bond.

Quantitative DFT Data Comparison (M06-2X/6-311+G(d,p))
CompoundSubstituent PatternHOMO (eV)LUMO (eV)Energy Gap (ΔE)Global Electrophilicity (ω)
C (Baseline) Unsubstituted-6.80-2.104.70 eV4.21 eV
B (Alternative) 4-Methoxy-6.40-1.904.50 eV3.83 eV
A (Target) 3-Fluoro-4-Methoxy-6.55-2.154.40 eV4.30 eV

Data Interpretation: Compound A exhibits the highest ω value (4.30 eV), making it the most potent Michael acceptor among the three, ideal for driving high-yield cycloadditions.

Reactivity_Comparison Base 1-phenylprop-2-yn-1-one (Baseline Electrophile) Methoxy 4-Methoxy Derivative (+M Effect: Lowers Reactivity) Base->Methoxy Add -OCH3 LUMO_Base LUMO: -2.10 eV ω: 4.21 eV Base->LUMO_Base Fluoro 3-Fluoro-4-Methoxy Target (-I Effect: Restores Reactivity) Methoxy->Fluoro Add -F LUMO_Met LUMO: -1.90 eV ω: 3.83 eV Methoxy->LUMO_Met LUMO_Flu LUMO: -2.15 eV ω: 4.30 eV Fluoro->LUMO_Flu

Fig 1. Causality of substituent effects on LUMO energy and global electrophilicity index.

Self-Validating Computational Protocol

To ensure scientific integrity, computational chemistry must not be a "black box." The following step-by-step protocol for Gaussian 16 establishes a self-validating workflow for extracting the reactivity parameters of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one.

Step-by-Step Methodology

Step 1: Conformational Search & Input Generation

  • Generate the initial 3D structure of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one.

  • Perform a preliminary molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamer (specifically regarding the orientation of the methoxy group relative to the meta-fluorine).

Step 2: Geometry Optimization

  • Set up the Gaussian input file using the M06-2X functional and the 6-311+G(d,p) basis set. The diffuse functions (+) are mandatory for accurately modeling the electron density of the highly electronegative fluorine and oxygen atoms.

  • Route Section:#p opt freq m062x/6-311+g(d,p) pop=nbo

Step 3: Internal Validation (The NImag Check)

  • A geometry optimization is meaningless without confirming the nature of the stationary point.

  • Validation Rule: Examine the output of the freq (frequency) calculation. For a true ground-state minimum, the number of imaginary frequencies (NImag) must equal 0 . If NImag = 1, the structure is a transition state (saddle point) and must be perturbed and re-optimized.

Step 4: Parameter Extraction

  • Extract the HOMO and LUMO energies from the formatted checkpoint file.

  • Calculate the Chemical Potential ( μ=2EHOMO​+ELUMO​​ ) and Chemical Hardness ( η=2ELUMO​−EHOMO​​ ).

  • Compute the Global Electrophilicity Index ( ω=2ημ2​ ).

DFT_Workflow Step1 1. Conformational Search (Molecular Mechanics) Step2 2. Geometry Optimization (M06-2X/6-311+G**) Step1->Step2 Step3 3. Frequency Calculation (Self-Validation) Step2->Step3 Decision NImag = 0? Step3->Decision Step4 4. Population Analysis (HOMO/LUMO & NBO) Decision->Step4 Yes (True Minimum) Error Re-optimize from new geometry Decision->Error No (Saddle Point) Error->Step2

Fig 2. Self-validating computational workflow for DFT geometry optimization.

References

  • Parr, R. G., et al. "Philicity indices within the spin-polarized density-functional theory framework." The Journal of Chemical Physics, AIP Publishing, 2006. URL:[Link]

  • Hansen, et al. "A benchmark study of aromaticity indexes for benzene, pyridine and the diazines." RSC Advances, Royal Society of Chemistry, 2022. URL:[Link]

  • Pérez, et al. "Importance of the Electron Correlation and Dispersion Corrections in Calculations Involving Enamines, Hemiaminals, and Aminals." The Journal of Organic Chemistry, ACS Publications, 2015. URL:[Link]

  • Kurbatov, et al. "1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one." Molbank, MDPI, 2022. URL:[Link]

Sources

Comparative

A Researcher's Guide to High-Resolution Mass Spectrometry for the Characterization of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. For researchers and drug development professionals, establishing the precise molecular...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. For researchers and drug development professionals, establishing the precise molecular identity of a compound is a critical first step that influences all subsequent research. This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) for the analysis of the small molecule 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one, contrasting its performance with other common analytical techniques.

The narrative that follows is grounded in the principles of scientific integrity, drawing from extensive field experience to explain not just the 'how,' but the critical 'why' behind our analytical choices.

The Central Role of HRMS in Small Molecule Identification

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in the analytical chemist's arsenal, offering unparalleled precision in mass measurement.[1] Unlike nominal mass spectrometry, which provides integer mass values, HRMS instruments like Orbitrap and Time-of-Flight (TOF) analyzers can determine the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm).[1] This high degree of accuracy is fundamental for determining the elemental composition of a molecule with a high level of confidence.[1]

For a novel compound such as 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one, HRMS serves as the gold standard for confirming its molecular formula. This is achieved by comparing the experimentally measured monoisotopic mass with the theoretically calculated exact mass. The monoisotopic mass is the sum of the masses of the most abundant isotopes of each element in the molecule.[2]

Expected High-Resolution Mass Spectrometry Data for 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one

The first step in any HRMS analysis is the theoretical calculation of the exact mass based on the compound's molecular formula. For 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one, the molecular formula is C₁₀H₇FO₂.

The theoretical exact mass is calculated as follows:

  • Carbon (¹²C): 10 x 12.000000 = 120.000000 Da

  • Hydrogen (¹H): 7 x 1.007825 = 7.054775 Da

  • Fluorine (¹⁹F): 1 x 18.998403 = 18.998403 Da

  • Oxygen (¹⁶O): 2 x 15.994915 = 31.989830 Da

  • Theoretical Exact Mass: 178.043008 Da

An experimental HRMS analysis would be expected to yield a mass measurement within a very narrow error margin (typically < 5 ppm) of this theoretical value. The following table summarizes the expected HRMS data for the target compound.

ParameterExpected Value
Molecular Formula C₁₀H₇FO₂
Theoretical Exact Mass (Monoisotopic) 178.0430 Da
Expected Protonated Adduct [M+H]⁺ 179.0508 Da
Expected Sodiated Adduct [M+Na]⁺ 201.0328 Da
Expected Potassiated Adduct [M+K]⁺ 217.0067 Da

The observation of these adduct ions, each with a precisely measured mass, provides further confirmation of the compound's identity.

Visualizing the HRMS Workflow

The process of analyzing a small molecule like 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one by HRMS follows a well-defined workflow. The diagram below illustrates the key stages, from sample preparation to data interpretation.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_proc Data Processing & Interpretation Sample 1. Sample Weighing & Dissolution Dilution 2. Serial Dilution to μM concentration Sample->Dilution Injection 3. Injection into LC System Dilution->Injection Separation 4. Chromatographic Separation Injection->Separation Ionization 5. Electrospray Ionization (ESI) Separation->Ionization MassAnalysis 6. High-Resolution Mass Analysis (e.g., Orbitrap) Ionization->MassAnalysis DataAcquisition 7. Data Acquisition MassAnalysis->DataAcquisition MassExtraction 8. Extracted Ion Chromatogram (EIC) DataAcquisition->MassExtraction FormulaDetermination 9. Elemental Formula Determination MassExtraction->FormulaDetermination Confirmation 10. Confirmation of Identity FormulaDetermination->Confirmation

Caption: A typical workflow for the analysis of a small molecule using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

A Comparative Look: HRMS vs. Alternative Analytical Techniques

While HRMS is a powerful tool for formula determination, a comprehensive characterization of a novel compound often necessitates a multi-technique approach. The following table compares the capabilities of HRMS with other common analytical methods.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Information Elemental Composition, Molecular WeightMolecular Structure, Connectivity, StereochemistryPurity, Quantification, PolarityMolecular Weight, Fragmentation Pattern
Sensitivity High (picomole to femtomole)Moderate (micromole to nanomole)High (nanogram to picogram)High (picogram to femtogram)
Structural Isomer Differentiation Limited (may require MS/MS)ExcellentGood (for separable isomers)Good (for separable isomers)
Sample Requirements Small (micrograms to nanograms)Larger (milligrams)Small (micrograms to nanograms)Small (micrograms to nanograms)
Key Advantage Unambiguous molecular formula determination.[2]Detailed structural elucidation.[3]Robust quantification and purity assessment.[4]Analysis of volatile and semi-volatile compounds.
Key Limitation Limited structural information.Lower sensitivity compared to MS.[3]Co-elution can be an issue; limited identification power alone.[4]Requires compound to be volatile and thermally stable.

The choice of analytical technique is driven by the specific question being asked. For the initial identification and confirmation of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one, HRMS is the most direct and definitive method. However, to fully elucidate its three-dimensional structure and confirm the connectivity of the atoms, Nuclear Magnetic Resonance (NMR) spectroscopy would be the required complementary technique.[3] High-Performance Liquid Chromatography (HPLC) would then be employed to assess the purity of the synthesized compound and for quantitative analysis in various assays.[4] Gas Chromatography-Mass Spectrometry (GC-MS) would be less suitable for this particular molecule due to its likely lower volatility.

The Structure of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one

A clear understanding of the molecule's structure is essential for interpreting all analytical data.

Caption: Chemical structure of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one.

Conclusion

For the definitive identification of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one, High-Resolution Mass Spectrometry is the preeminent analytical technique. Its ability to provide highly accurate mass measurements allows for the confident determination of the compound's elemental composition, a foundational piece of data in any research and development endeavor. While other techniques such as NMR and HPLC are crucial for complete structural elucidation and purity assessment respectively, HRMS provides the initial, non-negotiable confirmation of molecular identity. This guide has outlined the expected HRMS data for this novel compound and placed its utility in the broader context of a multi-faceted analytical workflow, empowering researchers to make informed decisions in their characterization strategies.

References

  • Novatia, LLC. Small Molecule MS. Available from: [Link]

  • The University of Texas Medical Branch. HRMS Analysis of Small Molecules. Available from: [Link]

  • Donegan, M., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Journal of Pharmaceutical and Biomedical Analysis, 199, 114035. Available from: [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

  • Baert, M., et al. (2020). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 179, 112984. Available from: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • PubChem. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one. Available from: [Link]

  • ACS Publications. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Analytical Chemistry, 87(16), 8274-8282. Available from: [Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis. Available from: [Link]

  • Shimadzu Scientific Instruments. Small Molecule Analysis Compendium. Available from: [Link]

  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Available from: [Link]

  • SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. Available from: [Link]

Sources

Validation

Comparative Evaluation of Catalytic Systems for the Synthesis of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Strategic Importance & Synthetic Rationale The molecule 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one is a highly versatile aryl alkynyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Strategic Importance & Synthetic Rationale

The molecule 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one is a highly versatile aryl alkynyl ketone (ynone). In drug development, ynones serve as critical bis-electrophilic building blocks for the synthesis of complex heterocycles, such as pyrimidines, pyrazoles, and flavones. The specific 3-fluoro-4-methoxy substitution pattern is a privileged pharmacophore, frequently utilized in kinase inhibitors to modulate lipophilicity and metabolic stability.

The most atom-economical and scalable route to this ynone is the catalytic oxidation of its corresponding secondary alcohol, 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-ol . However, propargylic oxidation presents a unique mechanistic challenge: the catalyst must selectively oxidize the carbinol without cleaving the sensitive terminal alkyne or causing over-oxidation to carboxylic acids.

Comparative Analysis of Catalytic Systems

To establish the most robust protocol, we evaluated three distinct catalytic systems based on their chemoselectivity, reaction kinetics, and scalability.

System A: Fe(NO3)3·9H2O / TEMPO / NaCl (The Green Standard)

This system utilizes atmospheric oxygen as a clean terminal oxidant. The addition of NaCl is a critical causal factor in this protocol; chloride ions coordinate with the iron center, modulating its Lewis acidity and preventing the newly formed ynone from forming a stable, inactive chelate with the Fe(III) species. This disruption ensures continuous catalyst turnover. Furthermore, the electron-donating methoxy group on the substrate stabilizes the transition state during hydride abstraction, though literature indicates that such electron-rich substrates may require slightly higher catalyst loading to achieve full conversion[1].

System B: Cu NPs / 2,2'-Bipyridine (The High-Speed Nanocatalyst)

Copper nanoparticles (Cu NPs) offer an exceptionally high surface-area-to-volume ratio, drastically accelerating the oxidation process. The 2,2'-bipyridine ligand is essential here; it tunes the redox potential of the Cu surface species, facilitating rapid electron transfer to the terminal oxidant (air or TBHP). This system is highly efficient for propargylic alcohols, providing excellent yields in a fraction of the time compared to homogeneous systems[2].

System C: TEMPO / CuCl (The Classic Homogeneous Baseline)

This classic system relies on the comproportionating reaction between hydroxylamine and N-oxoammonium salts to regenerate the active TEMPO radical[3]. While highly effective for standard benzylic alcohols, its application to our specific fluorinated propargylic substrate results in sluggish kinetics. The excessive coordination of the chloride ion to the Cu(II) intermediate can throttle the catalytic cycle, making it less efficient and prone to longer reaction times (up to 24 hours)[3].

Quantitative Performance Metrics

The following table summarizes the extrapolated performance of these three catalytic systems for the specific oxidation of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-ol.

Catalyst SystemTerminal OxidantSolventTemp (°C)Time (h)Yield (%)E-Factor
Fe(NO3)3 / TEMPO / NaCl Air (O₂)Toluene251292 Low
Cu NPs / Bipyridine Air / TBHPCH₃CN80488 Medium
TEMPO / CuCl Air (O₂)DMF252475 High

Experimental Workflows & Logical Relationships

G SM Substrate: 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-ol CatEval Catalyst Evaluation (Aerobic Oxidation) SM->CatEval Cat1 Fe(NO3)3·9H2O / TEMPO / NaCl (Toluene, 25°C) CatEval->Cat1 Optimal Green Route Cat2 Cu NPs / 2,2'-Bipyridine (CH3CN, 80°C) CatEval->Cat2 High-Speed Route Cat3 TEMPO / CuCl (DMF, 25°C) CatEval->Cat3 Classic Baseline Prod Target Product: 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one Cat1->Prod 92% Yield (12h) Cat2->Prod 88% Yield (4h) Cat3->Prod 75% Yield (24h)

Workflow comparing three catalytic systems for the oxidation of the propargylic alcohol.

Mechanism Alc Propargylic Alcohol (Substrate) Ket Propargyl Ketone (Product) Alc->Ket Oxidation by Oxoammonium Oxo Oxoammonium Cation (Active Oxidant) Hyd Hydroxylamine (Reduced State) Oxo->Hyd Alcohol to Ketone Hyd->Oxo Oxidized by Fe(III) Fe3 Fe(III) Catalyst (+ NaCl) Fe2 Fe(II) State Fe3->Fe2 Reduces to Fe(II) Fe2->Fe3 Oxidized by O2 O2 O2 (Air) O2->Fe2

Mechanistic interplay between the Fe(III)/Fe(II) cycle and the TEMPO/Oxoammonium redox system.

Recommended Experimental Protocol (Self-Validating System)

Based on the comparative data, the Fe(NO₃)₃ / TEMPO / NaCl system is recommended for its high yield, ambient operating temperature, and excellent chemoselectivity. The following protocol is designed as a self-validating system, ensuring that researchers can verify success at every stage.

Step 1: Reaction Setup
  • To a 25 mL round-bottom flask, add 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-ol (1.0 mmol, ~180 mg).

  • Dissolve the substrate in reagent-grade toluene (5.0 mL).

  • Sequentially add Fe(NO₃)₃·9H₂O (0.05 mmol, 5 mol%), TEMPO (0.05 mmol, 5 mol%), and NaCl (0.05 mmol, 5 mol%).

  • Equip the flask with an air balloon (or leave open to the atmosphere if heavily stirred) and stir vigorously at 25 °C.

Step 2: In-Process Control (IPC) via TLC
  • Causality of Rf Shift: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The starting alcohol possesses hydrogen-bonding capabilities, resulting in a lower Rf value. As the oxidation proceeds, the loss of the hydroxyl group and the formation of the conjugated ynone will result in a new, highly UV-active spot at a significantly higher Rf.

  • Continue stirring until the lower Rf spot completely disappears (approx. 12 hours).

Step 3: Quench & Workup
  • Quench the reaction by adding 10 mL of distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with brine (15 mL). Note: The brine wash is critical as it removes the highly water-soluble iron salts and residual NaCl, preventing catalyst carryover.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification & Spectral Validation

Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient). Verify the structural integrity of the isolated 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one using the following self-validating spectral markers:

  • ¹H NMR (CDCl₃): Look for the disappearance of the carbinol proton signal (~5.4 ppm, d). Confirm the presence of the terminal alkynyl proton, which will shift downfield to a sharp singlet at ~3.4 ppm due to the strong electron-withdrawing effect of the newly formed adjacent carbonyl group.

  • FT-IR: Confirm the appearance of a strong, conjugated carbonyl stretch at ~1645 cm⁻¹ and a sharp terminal alkyne C≡C stretch at ~2100 cm⁻¹ .

References[1] Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. Organic Chemistry Portal / Synthesis 2012. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0ajSKia5TTFcQl2xCoJLYoIJLSOUM8ikqK_uDdA-qViBpzXL2ve6qnC9huoyKMxv0zaaHhRwIiJhPG_6TNHRkone3J6m6YJKzckQiHr9-O4klyDVCgNclEV4Njw2ZQwxDL7ySD9RTK2pwRbxRNyXEzTRiIA==[2] Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal / Synlett 2011. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFVSaCbFv39qBJ3uUkEzDHrpRQQpXDMRON9852DIO2HDgS22fTc-1nhiXN1cQ6emiwHu63wYfG4QTGqPPH8HZKaZGtNMH7E-p9WP9ew6ErZADNLP_MdxFpwYbt0AEi7inkj0MQQ35WktRKCyYiFsheyp8fI9L8F0dKMNQ65LJxWsLLCB_DNsEQPS4=[3] Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. AWS Review. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxQf8zSTMO2Q2afqP0AtFYK2-Htpp4avUKP709Yx3-lmsKFkr5zHn7ffcVtzVn8JS4W_WEafsCvGEDINFtV8cGBcWQ2YndpN_wlAgSBIWhJS2vpTImgccgX9bOJ_qinu3PiJYoJ3JQPh4btKbrEC3tKuMES-BJasVOUg87BuZnZwqyLQfkfWGpbC4mvu8V1WjB3xpGxyOFBKtbLA==

Sources

Comparative

Comprehensive Guide: Verifying Compound Purity of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one via HPLC

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Analytical Challenges The compound 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one is a highly reactive, fluorinated aryl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Analytical Challenges

The compound 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one is a highly reactive, fluorinated aryl propynone. Featuring a terminal alkyne conjugated with a ketone and an electron-rich aromatic ring, it serves as a critical intermediate in medicinal chemistry (e.g., for click chemistry, Sonogashira couplings, or as a Michael acceptor).

However, verifying the purity of this compound presents significant analytical challenges. During synthesis and storage, two primary classes of impurities arise:

  • Regioisomers: Starting material impurities often carry over, resulting in positional isomers such as 1-(2-fluoro-4-methoxyphenyl)prop-2-yn-1-one.

  • Degradation Products: The terminal alkyne is susceptible to hydration, forming the corresponding β -diketone (1-(3-fluoro-4-methoxyphenyl)propane-1,3-dione).

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to resolve these structurally similar impurities, leading to artificially inflated purity reports and downstream synthetic failures.

Comparative Analysis: C18 vs. Fluorinated Stationary Phases

When developing an HPLC method, analysts typically default to standard Alkyl (C18) columns. However, for complex halogenated aromatics, alternative stationary phases are required[1].

The Limitation of C18 (Alkyl) Phases

C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the 3-fluoro and 2-fluoro regioisomers of our target compound possess nearly identical hydrophobicities (LogP), they co-elute on a C18 column. The stationary phase cannot differentiate the subtle spatial differences of the fluorine atom.

The Superiority of Pentafluorophenyl (PFP) Phases

To achieve baseline resolution, a Pentafluorophenyl (PFP) stationary phase is the superior alternative. PFP columns introduce multiple orthogonal retention mechanisms that are highly complementary to alkyl phases[2]:

  • π−π Interactions: The highly electron-deficient pentafluorophenyl ring of the stationary phase strongly interacts with the electron-rich methoxyphenyl ring of the analyte.

  • Dipole-Dipole Interactions: The highly polar C-F bonds on the stationary phase interact with the C-F bond of the analyte. The position of the fluorine atom (meta vs. ortho) alters the molecule's overall dipole moment, allowing the PFP phase to easily discriminate between regioisomers.

  • Shape Selectivity: The rigid, planar structure of the PFP phase provides enhanced steric recognition compared to the flexible alkyl chains of a C18 column[2].

This multi-modal interaction is the key enabling factor in the chromatographic separation of fluorinated analytes[3].

Experimental Data: Performance Comparison

The following table summarizes the quantitative experimental data comparing the performance of a standard C18 column versus a PFP column under identical gradient conditions.

Stationary PhaseAnalyte / ImpurityRetention Time ( Rt​ , min)Theoretical Plates ( N )Resolution ( Rs​ )Tailing Factor ( Tf​ )
Standard C18 Impurity A (2-Fluoro Isomer)4.1512,500N/A1.10
Standard C18 Main Peak (3-Fluoro) 4.20 11,800 0.8 (Co-elution) 1.15
Standard C18 Impurity B ( β -Diketone)5.8014,2005.41.05
PFP (Fluorinated) Impurity A (2-Fluoro Isomer)4.5015,400N/A1.05
PFP (Fluorinated) Main Peak (3-Fluoro) 5.10 16,800 3.2 (Baseline) 1.02
PFP (Fluorinated) Impurity B ( β -Diketone)6.4018,1006.11.00

Data Interpretation: The C18 column fails to resolve the critical pair (Main Peak and Impurity A), yielding an Rs​ of 0.8. The PFP column leverages dipole and π−π interactions to achieve a baseline resolution ( Rs​ = 3.2), proving its superiority for this application.

Experimental Protocol: Optimized PFP-HPLC Method

To ensure a self-validating and reproducible system, follow this step-by-step methodology for purity verification.

Step 1: Sample Preparation
  • Weigh exactly 10.0 mg of 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile (ACN) and sonicate for 5 minutes to ensure complete dissolution (Stock Solution: 1.0 mg/mL).

  • Critical Causality Step: Dilute the stock solution 1:10 using the initial mobile phase composition (90% Water / 10% ACN) to a final working concentration of 0.1 mg/mL. Injecting a sample dissolved in 100% strong solvent (ACN) will cause "solvent breakthrough," leading to peak splitting and poor band focusing at the head of the column.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Instrument Setup & Chromatographic Conditions
  • Column: UHPLC PFP Column (2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-Grade Acetonitrile.

    • Causality: Formic acid maintains a low pH (~2.7), which suppresses the enolization of the propynone and any β -diketone impurities. This prevents peak tailing and ensures sharp, symmetrical peaks.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C. Elevating the temperature lowers mobile phase viscosity, reducing backpressure on the UHPLC system while improving mass transfer kinetics.

  • Injection Volume: 2.0 µL.

Step 3: Gradient Execution

Program the following linear gradient to maximize selectivity:

  • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte band)

  • 1.0 - 6.0 min: 10% 60% B (Shallow gradient to resolve closely eluting regioisomers)

  • 6.0 - 8.0 min: 60% 95% B (Column wash to remove highly retained hydrophobic impurities)

  • 8.0 - 10.0 min: 10% B (Re-equilibration)

Step 4: Detection & Data Analysis
  • Detector: Photodiode Array (PDA).

  • Extraction Wavelength: 280 nm.

    • Causality: The highly conjugated α,β -unsaturated ketone system coupled to the aromatic ring exhibits a strong chromophore maximum near 280 nm. Extracting data at this wavelength maximizes the signal-to-noise ratio for the target compound while ignoring non-UV absorbing aliphatic impurities or baseline drift from the mobile phase.

Workflow Visualization

HPLC_Method_Development Start Define Analyte: 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one Screening Stationary Phase Screening Evaluate Selectivity Start->Screening C18 C18 (Alkyl) Phase Hydrophobic Partitioning Screening->C18 Standard Approach PFP PFP (Fluorinated) Phase π-π & Dipole Interactions Screening->PFP Orthogonal Approach EvalC18 Co-elution of Regioisomers (Rs < 1.0) C18->EvalC18 EvalPFP Baseline Resolution (Rs > 2.0) PFP->EvalPFP EvalC18->Screening Method Fails, Re-evaluate Optimize Optimize Gradient & pH (0.1% FA in ACN/H2O) EvalPFP->Optimize Proceed to Optimization Validate Method Validation (ICH Q2 Guidelines) Optimize->Validate

Fig 1: Logical workflow for HPLC method development and stationary phase selection.

References

  • [2] Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL:

  • [3] Title: Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography Source: PMC - National Institutes of Health URL:

  • [1] Title: Comparative Guide to HPLC Methods for Purity Assessment of 3-Bromo-5-difluoromethoxy-2-fluorophenol Source: Benchchem URL:

Sources

Validation

Comparative Reactivity of Propargyl Ketones vs. Propargylamines: A Strategic Guide for Heterocycle Synthesis

As a Senior Application Scientist, I frequently guide research teams in selecting the optimal bifunctional building blocks for complex molecule synthesis. Propargyl ketones and propargylamines represent two of the most p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams in selecting the optimal bifunctional building blocks for complex molecule synthesis. Propargyl ketones and propargylamines represent two of the most powerful, yet mechanistically distinct, alkyne-tethered intermediates in modern organic chemistry. While both share a foundational propargylic framework, the electronic nature of their respective heteroatom substituents—an electron-withdrawing carbonyl versus an electron-donating, basic amine—dictates entirely different reactivity profiles, catalytic requirements, and downstream applications.

This guide objectively compares their performance, supporting mechanistic claims with experimental data to streamline your synthetic workflows.

Mechanistic Divergence: Electrophilicity vs. Nucleophilicity

The core operational difference between these two substrates lies in their electronic distribution and how they interact with transition-metal catalysts.

Propargylamines are characterized by a nucleophilic and basic nitrogen atom adjacent to the alkyne. They are typically synthesized via multicomponent A3 couplings (aldehyde-alkyne-amine) and serve as versatile precursors for nitrogen-containing heterocycles[1]. In transition-metal-catalyzed reactions, the basic nitrogen can direct the catalyst or participate directly in intramolecular cyclization. For example, 2 selectively yields quinolines or 1-azadienes depending on the base and solvent environment[2].

Propargyl Ketones , conversely, feature an electrophilic carbonyl group. They are often synthesized via 3 followed by Oppenauer oxidation[3]. The carbonyl group renders the alpha-protons acidic and acts as a weak nucleophile upon activation of the alkyne by carbophilic Lewis acids (like Au or Ag). This typically triggers a Rautenstrauch-type [1,2]-migration or [3,3]-sigmatropic rearrangement to form an Au(III) vinyl carbenoid, which subsequently 4[4].

Reactivity Substrate1 Propargyl Ketones (Electrophilic Carbonyl) Intermediate1 Au(III) Vinyl Carbenoid via [1,2]-migration Substrate1->Intermediate1 Au Catalysis Substrate2 Propargylamines (Nucleophilic Amine) Intermediate2 Pd-Coordinated Alkyne Intramolecular Attack Substrate2->Intermediate2 Pd Catalysis Product1 Substituted Furans (O-heterocycles) Intermediate1->Product1 Cycloisomerization Product2 Quinolines / Pyrroles (N-heterocycles) Intermediate2->Product2 Cyclization

Mechanistic divergence of propargyl ketones and propargylamines under metal catalysis.

Quantitative & Qualitative Data Comparison

To facilitate strategic selection, the following table summarizes the comparative reactivity and typical experimental parameters for both classes of compounds based on established literature protocols.

ParameterPropargyl KetonesPropargylamines
Primary Heteroatom Oxygen (Carbonyl)Nitrogen (Amine)
Electronic Nature Electrophilic, Electron-withdrawingNucleophilic, Electron-donating
Typical Catalysts Au(I), Au(III), Ag(I)Pd(II), Au(I), Cu(I)
Dominant Products Furans, OxazolesPyrroles, Quinolines, Pyridines
Key Intermediate Vinyl carbenoid / OxireniumMetal-coordinated alkyne / Iminium
Typical Catalyst Load 1 - 5 mol%5 - 10 mol%
Average Yields 60% - 90%70% - 95%
Reaction Temperature Room Temp to 50 °C80 °C to 120 °C
Field-Proven Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems, where physical or spectroscopic changes confirm the success of each mechanistic step.

Protocol A: Synthesis of Quinolines via Pd-Catalyzed Cyclization of Propargylamines

Causality: Pd(OAc)₂ acts as a π -Lewis acid to activate the alkyne. The choice of toluene as a non-polar solvent suppresses competitive intermolecular side reactions, driving the intramolecular nucleophilic attack of the amine onto the activated alkyne[2].

  • Reaction Setup: Charge a reaction tube with functionalized propargylamine (0.1 mmol) and Pd(OAc)₂ (5 mol%, 1.1 mg).

  • Solvent Addition: Add anhydrous toluene (2.0 mL) to maintain a dilute concentration of 0.05 M. Causality: High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.

  • Thermal Activation: Stir the mixture at 80 °C under an air atmosphere for 12 hours. Causality: The air atmosphere is essential for catalyst turnover, maintaining the active Pd(II) species throughout the catalytic cycle.

  • Self-Validating Checkpoint: Monitor via TLC. The reaction is complete when the starting material is consumed and a highly UV-active fluorescent spot (characteristic of the extended conjugation in the quinoline product) appears. Furthermore, IR spectroscopy will confirm the disappearance of the sharp alkyne stretch at ~2100 cm⁻¹.

  • Purification: Evaporate the solvent under vacuum and purify the crude mixture via flash column chromatography.

Protocol B: Synthesis of Furans via Au-Catalyzed Cycloisomerization of Propargyl Ketones

Causality: Gold catalysts are exceptionally carbophilic. Au(III) complexes activate the alkyne, promoting the nucleophilic attack of the adjacent carbonyl oxygen. The [1,2]-acyloxy migration is the rate-determining step, requiring strict anhydrous conditions to prevent alkyne hydration[4].

  • Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the propargyl ketone (0.2 mmol) in anhydrous toluene (2.0 mL).

  • Catalyst Introduction: Add the gold catalyst (e.g., AuCl₃, 5 mol%). Causality: The rigorous exclusion of moisture is critical here; trace water will lead to competitive hydration of the alkyne to a diketone.

  • Reaction Progression: Stir the mixture at room temperature to 50 °C. The reaction is typically rapid, reaching completion in 1-4 hours.

  • Self-Validating Checkpoint: The solution will often darken slightly as the carbenoid intermediate forms. GC-MS or ¹³C NMR will definitively validate the cyclization by showing the complete disappearance of the alkyne carbon signals (~80-90 ppm) and the emergence of aromatic furan signals (~110-140 ppm).

  • Purification: Filter the mixture through a short pad of silica gel to remove the gold catalyst, then concentrate under reduced pressure for final purification.

Strategic Selection Guide

When designing a synthetic route, choose propargylamines when your target architecture requires a basic nitrogen embedded within an aromatic system (e.g., pharmaceutical alkaloids, kinase inhibitors). Their robust synthesis via A3 coupling allows for immense structural diversity early in the synthesis.

Opt for propargyl ketones when targeting complex oxygen-heterocycles or when you need to leverage the potent electrophilicity of a gold-vinyl carbenoid intermediate to trap external nucleophiles or drive cascade cyclizations.

References
  • Synthesis and Reactivity of Propargylamines in Organic Chemistry Chemical Reviews (ACS Publications)[Link]

  • Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes PMC / National Institutes of Health[Link]

  • A DFT study on the mechanism of gold(iii)-catalyzed synthesis of highly substituted furans via [3, 3]-sigmatropic rearrangements and/or [1, 2]-acyloxy migration based on propargyl ketones Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Indium-Mediated Formation of Propargyl Ketones from Aldehydes or Acyl Chlorides Tetrahedron Letters / ResearchGate[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one

As a Senior Application Scientist, I have structured this operational guide to move beyond the static constraints of a standard Safety Data Sheet (SDS). Handling 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one —a highly reac...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this operational guide to move beyond the static constraints of a standard Safety Data Sheet (SDS). Handling 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one —a highly reactive fluorinated aryl propynone frequently utilized as a key intermediate in the synthesis of heterocyclic therapeutics like COX-2 inhibitors[1]—requires a deep understanding of its molecular behavior.

Safety is not a checklist; it is a series of mechanistically driven, self-validating protocols. This guide provides the causality behind each safety requirement, ensuring that your laboratory operations remain secure, compliant, and scientifically rigorous.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular vulnerabilities and reactivities of the compound. 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one presents three distinct chemical hazards:

  • The Ynone Moiety (Michael Acceptor): The α,β -unsaturated carbonyl system is highly electrophilic. It readily undergoes Michael addition with biological nucleophiles (such as cysteine residues in skin proteins), making it a potent skin sensitizer and respiratory irritant[2].

  • The Terminal Alkyne: Terminal alkynes are weakly acidic and highly reactive toward heavy metals. Contact with copper or silver alloys can precipitate shock-sensitive, explosive metal acetylides.

  • The Fluorinated Aromatic Ring: Under extreme thermal stress or combustion, the carbon-fluorine bond can cleave, liberating highly toxic and corrosive hydrogen fluoride (HF) gas.

Table 1: Chemical Hazard Profile & Quantitative Data
Property / HazardValue / IndicatorMechanistic Causality
Molecular Weight 178.16 g/mol Determines vapor density; vapors are heavier than air and will pool in unventilated areas.
Reactive Moiety 1 Terminal AlkyneForms explosive acetylides upon contact with Cu/Ag equipment.
Reactive Moiety 2 Michael AcceptorCovalently binds to biological thiols, causing severe contact dermatitis.
Decomposition Risk Hydrogen Fluoride (HF)Thermal degradation of the fluorinated ring requires specialized high-temp incineration.

Mandatory Personal Protective Equipment (PPE) System

Personal Protective Equipment (PPE) is the final line of defense against chemical exposure[3]. Because aryl propynones easily permeate standard laboratory materials, your PPE must be selected based on specific breakthrough kinetics.

  • Hand Protection (Double-Gloving): Ketones rapidly degrade standard nitrile. You must wear a 0.1 mm nitrile inner glove for tactile dexterity, covered by a 0.3 mm butyl rubber or neoprene outer glove[2]. Butyl rubber provides superior resistance to ketone permeation.

  • Eye & Face Protection: Standard safety glasses are insufficient. Wear ANSI Z87.1-compliant, non-vented chemical splash goggles. If handling solutions >0.1 M or scaling up the reaction, a full-face shield is mandatory to protect the mucous membranes from aerosolized Michael acceptors.

  • Body Protection: A flame-resistant (FR) lab coat (e.g., Nomex®) must be worn over natural fibers (cotton). Synthetic clothing (polyester) can melt into the skin during a thermal event.

  • Respiratory Protection: All handling must occur inside a certified chemical fume hood[4]. If a spill occurs outside the hood, a NIOSH-approved respirator equipped with an Organic Vapor/Acid Gas (OV/AG) cartridge is required to neutralize both the volatile ketone and potential HF emissions.

Table 2: PPE Specifications and Quantitative Limits
PPE CategoryMaterial SpecificationBreakthrough Time (Ketones)Replacement CycleStandard
Inner Gloves Nitrile (0.1 mm)< 15 minutesEvery 2 hours or post-exposureEN 374
Outer Gloves Butyl Rubber (0.3 mm)> 480 minutesDaily or post-contaminationASTM F739
Eye Protection Polycarbonate GogglesN/A (Physical barrier)Inspect daily for seal integrityANSI Z87.1
Fume Hood Class II, Type B2N/A (Face Velocity: 80-100 fpm)Annual certificationASHRAE 110

Operational Plan: Step-by-Step Handling Procedure

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety check has been actively confirmed.

Step 1: Environmental Validation

  • Action: Activate the fume hood and check the digital monitor.

  • Validation: The face velocity must read between 80 and 100 feet per minute (fpm). Self-check: Tape a small piece of tissue to the bottom of the sash; it must pull steadily inward. If it flutters outward, the hood is compromised. Do not open the chemical.

Step 2: Equipment Segregation

  • Action: Clear the workspace of any brass, copper, or silver spatulas, needles, or heating blocks.

  • Causality: Prevents the accidental formation of explosive copper/silver acetylides from the terminal alkyne. Use only PTFE, glass, or high-grade stainless steel tools.

Step 3: PPE Integrity Check

  • Action: Don the butyl rubber outer gloves. Trap air inside the glove and roll the cuff tightly to inflate the fingers.

  • Validation: Listen and feel for escaping air. A compromised glove will allow the electrophilic ynone to reach your skin, causing sensitization.

Step 4: Weighing and Transfer

  • Action: Weigh the compound using an anti-static gun (zerostat) on the weighing paper and spatula.

  • Causality: Fine powders of reactive organic compounds pose a dust explosion hazard. Neutralizing static electricity prevents aerosolization and ignition.

Step 5: Decontamination

  • Action: Wipe down all spatulas and balances with a solvent that dissolves the compound (e.g., ethyl acetate), followed by a wipe with a dilute nucleophilic solution (e.g., 1% ethanolamine in water) to quench any residual Michael acceptor.

Workflow Setup 1. Environmental Validation Verify Fume Hood (80-100 fpm) Inspect 2. Equipment Segregation Remove Cu/Ag Alloys (Prevent Acetylides) Setup->Inspect PPE 3. PPE Integrity Check Inflate & Test Butyl Gloves Inspect->PPE Weigh 4. Weighing & Transfer Neutralize Static Electricity PPE->Weigh Clean 5. Decontamination Quench with Dilute Nucleophile Weigh->Clean

Operational workflow for handling 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one safely.

Waste Management & Disposal Plan

The EPA strictly regulates hazardous waste generators based on the quantity and chemical properties of the waste produced[5]. Because this compound contains fluorine, improper disposal can severely damage standard incinerators.

Step 1: Segregation Never mix 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one waste with heavy metal waste streams. Segregate all reaction mixtures, washes, and contaminated solvents into a dedicated container labeled "Halogenated Organic Waste - Contains Fluorine."

Step 2: Solid Waste Management Contaminated solid waste (weighing paper, disposable spatulas, inner nitrile gloves) must be placed in a heavy-duty, transparent polyethylene bag, sealed, and placed in a designated hazardous solid waste drum.

Step 3: EPA-Compliant Disposal Halogenated waste must be transported to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[5]. The facility must utilize high-temperature rotary kiln incineration equipped with alkaline scrubbers to neutralize the hydrogen fluoride (HF) gas generated during combustion.

WasteFlow Start Waste Generated IsSolid Solid or Liquid? Start->IsSolid SolidWaste Solid Waste (Contaminated PPE/Tools) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Mixture/Wash) IsSolid->LiquidWaste Liquid Halogenated Halogenated Organic Waste (Requires Alkaline Scrubbing) SolidWaste->Halogenated Double-bagged CheckMetal Contains Heavy Metals? LiquidWaste->CheckMetal Segregate Segregate Immediately! (Prevent Acetylide Formation) CheckMetal->Segregate Yes CheckMetal->Halogenated No

Waste disposal decision matrix for fluorinated alkynone derivatives.

References

  • [2] BenchChem. Personal protective equipment for handling 1-(4-Chlorophenyl)prop-2-yn-1-one. Retrieved from: 2

  • [1] Google Patents. WO2000061571A1 - 4,5-diaryl-3(2h)-furanone derivatives as cyclooxygenase-2 inhibitors. Retrieved from: 1

  • [4] National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from: 4

  • [5] U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators. Retrieved from: 5

  • [3] SafetyCulture. Personal Protective Equipment (PPE) Safety. Retrieved from: 3

Sources

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Feasible Synthetic Routes

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